2-[(Phenoxycarbonyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(phenoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHCMNPROHSIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathways for 2-[(Phenoxycarbonyl)amino]propanoic acid from Alanine
Abstract
This technical guide details the synthesis of 2-[(phenoxycarbonyl)amino]propanoic acid (also known as N-phenoxycarbonyl-L-alanine or NPC-Alanine ) starting from L-alanine. This compound is a critical intermediate in the synthesis of amino acid N-carboxyanhydrides (NCAs), which are subsequently polymerized to form poly(amino acids) for drug delivery and tissue engineering applications.
We present two distinct synthetic pathways:
-
The Classical Schotten-Baumann Route: Utilizing phenyl chloroformate.
-
The "Green" Phosgene-Free Route: Utilizing diphenyl carbonate (DPC).
Retrosynthetic Analysis & Strategic Considerations
The target molecule is a carbamate (urethane) derivative of alanine. The disconnection occurs at the carbamate nitrogen-carbonyl bond.
-
Target:
-
Precursor: L-Alanine (
) -
Electrophilic Synthon: Phenoxycarbonyl cation equivalent (
).
Strategic Comparison
| Feature | Pathway A: Phenyl Chloroformate | Pathway B: Diphenyl Carbonate (DPC) |
| Reagent Type | Acyl Chloride (Highly Reactive) | Carbonate Ester (Moderately Reactive) |
| Conditions | Aqueous/Organic Biphasic (Schotten-Baumann) | Anhydrous Organic (DMSO/DMAc) |
| Byproducts | HCl (neutralized to NaCl), Phenol | Phenol |
| Safety | High Risk (Corrosive, Lachrymator) | Moderate Risk (Phenol toxicity) |
| Utility | Standard laboratory scale | Preferred for industrial/green chemistry |
Pathway A: The Classical Schotten-Baumann Route
Reagent: Phenyl Chloroformate (
Mechanistic Insight
This pathway relies on the nucleophilic attack of the alanine amino group on the highly electrophilic carbonyl of phenyl chloroformate. The reaction must be conducted under basic conditions to:
-
Neutralize the HCl byproduct.
-
Keep the alanine in its nucleophilic free-amine form (
rather than ). -
Solubilize the zwitterionic amino acid.
Critical Control Point: The pH must be maintained between 9–10. If pH > 11, hydrolysis of the phenyl chloroformate competes significantly. If pH < 8, the amine protonates and reactivity drops.
Experimental Protocol
-
Scale: 50 mmol L-Alanine.
-
Equipment: 250 mL 3-neck round-bottom flask, pH meter/paper, addition funnel, ice bath.
Step-by-Step Methodology:
-
Solubilization: Dissolve L-Alanine (4.45 g, 50 mmol) in 50 mL of 1M NaOH (50 mmol) in the reaction flask. Cool to 0°C.[1][2]
-
Biphasic Setup: Add 25 mL of diethyl ether or dioxane to create a biphasic system (optional but helps solvate the chloroformate).
-
Addition: Place Phenyl Chloroformate (7.83 g, 50 mmol) in the addition funnel.
-
Reaction: Dropwise add the chloroformate over 30–45 minutes.
-
Simultaneously, add 2M NaOH via a separate funnel or pipette to maintain pH at ~9–10.[1]
-
Vigorous stirring is essential to maximize interfacial surface area.
-
-
Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Work-up:
-
Wash the alkaline solution with diethyl ether (
mL) to remove unreacted chloroformate and phenol byproducts. -
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product, N-phenoxycarbonyl-alanine, will precipitate as an oil or solid.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane or Toluene.
Pathway Visualization[1]
Caption: Mechanism of Schotten-Baumann acylation of Alanine.
Pathway B: The Green Route (Diphenyl Carbonate)
Reagent: Diphenyl Carbonate (DPC)
Mechanistic Insight
This method avoids toxic phosgene derivatives. It utilizes DPC, which is stable and less hazardous. The reaction is driven by the nucleophilicity of the amine and often requires a base catalyst (like Triethylamine or Tetrabutylammonium hydroxide) to facilitate the elimination of phenol.
Experimental Protocol
-
Reference: Adapted from Endo et al. (See Ref [1]).
-
Scale: 50 mmol.
Step-by-Step Methodology:
-
Preparation: Suspend L-Alanine (4.45 g, 50 mmol) in 50 mL of anhydrous Methanol.
-
Salt Formation: Add Tetrabutylammonium hydroxide (TBAH) (50 mmol) to form the soluble ammonium salt. Evaporate methanol to obtain the dry salt.
-
Reaction: Dissolve the Alanine-TBA salt in anhydrous Dimethylacetamide (DMAc) (100 mL).
-
Activation: Add Diphenyl Carbonate (10.7 g, 50 mmol).
-
Conditions: Stir at 40–60°C for 2–4 hours.
-
Note: The reaction progress can be monitored by the disappearance of the amine peak in HPLC.
-
-
Work-up:
-
Purification: Recrystallization from Toluene/Petroleum Ether.
Workflow Visualization
Caption: Workflow for the Phosgene-free synthesis using Diphenyl Carbonate.
Characterization & Data Analysis
To validate the synthesis, the following spectroscopic data should be obtained.
| Technique | Expected Signal | Assignment |
| 1H NMR (DMSO-d6) | Alanine | |
| Alanine | ||
| Phenoxy aromatic protons | ||
| Carbamate NH | ||
| Carboxylic Acid OH | ||
| IR Spectroscopy | 1740–1760 cm | Urethane C=O stretch |
| 1700–1720 cm | Carboxylic Acid C=O | |
| 3300–3400 cm | N-H stretch | |
| Melting Point | N/A (Solid) | Typically determined experimentally (Approx.[3] range 80–100°C based on analogs) |
Safety & Handling
-
Phenyl Chloroformate: Highly toxic, lachrymator, and corrosive. Handle strictly in a fume hood. Reacts violently with water to release HCl.
-
Diphenyl Carbonate: Irritant.
-
Phenol (Byproduct): Rapidly absorbed through skin, causing severe burns and systemic toxicity. Wear nitrile gloves and face shield.
-
Waste Disposal: All aqueous washes containing phenol must be segregated as hazardous organic waste, not flushed down the drain.
References
-
Endo, T., et al. "Phosgene-free synthesis of amino acid N-carboxyanhydrides (NCAs) and their polymerization." Journal of Polymer Science Part A: Polymer Chemistry, 2008.
- Kricheldorf, H. R. " -Aminoacid-N-Carboxyanhydrides and Related Heterocycles." Springer Science & Business Media, 2012.
-
Organic Syntheses. "General procedures for Schotten-Baumann acylation."
-
BenchChem. "Synthesis of N-Benzyloxycarbonyl-L-alanine" (Analogous protocol).
Sources
Reactivity Profile of the Phenoxycarbonyl Group in Propanoic Acid Derivatives
Executive Summary
The phenoxycarbonyl group (
Mechanistic Foundations: The Electronic Advantage
The reactivity of phenyl propionate derivatives is fundamentally dictated by the electronic disparity between the carbonyl carbon and the ether oxygen.
Leaving Group Ability ( Correlation)
The rate of acyl substitution is heavily influenced by the basicity of the leaving group.
-
Alkyl Esters (e.g., Ethyl Propionate): The leaving group is an ethoxide ion (
).[1] The conjugate acid, ethanol, has a . This is a poor leaving group, requiring harsh conditions (high heat, strong base) for displacement. -
Phenyl Esters (Phenyl Propionate): The leaving group is a phenoxide ion (
).[1] The conjugate acid, phenol, has a . -
The Delta: This 6-log unit difference in acidity translates to a leaving group that is approximately
times less basic, significantly lowering the activation energy for the collapse of the tetrahedral intermediate.
Resonance and Inductive Effects
The phenyl ring exerts an electron-withdrawing inductive effect (-I) on the ester oxygen, reducing the electron density available for resonance donation into the carbonyl. This makes the carbonyl carbon more electrophilic compared to alkyl esters, further accelerating nucleophilic attack.[2]
Nucleophilic Acyl Substitution: Aminolysis & Hydrolysis[1]
Aminolysis: The Pathway to Amides
The reaction of phenyl propionate with amines is a cornerstone of chemoselective acylation. It proceeds often under mild conditions where alkyl esters remain inert.
Mechanism:
The reaction typically follows a stepwise mechanism involving a zwitterionic tetrahedral intermediate (
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[1]
-
Proton Transfer: Internal or solvent-mediated proton transfer stabilizes the intermediate.[1]
-
Collapse: The C-O bond breaks, expelling the phenoxide.[1]
Visualization: Aminolysis Reaction Coordinate
Caption: Stepwise aminolysis mechanism. For basic amines, breakdown of the intermediate (k2) is often rate-limiting.
Hydrolysis and Prodrug Stability
In drug development, the phenoxycarbonyl group is utilized to mask carboxylic acids.[1] The hydrolysis rate is pH-dependent and can be tuned by adding substituents to the phenyl ring.
Comparative Hydrolysis Half-Lives (pH 7.4, 37°C)
| Compound | Substituent (X) on Phenyl | Relative Rate (
Synthetic Utility: The Fries Rearrangement[5][6]
While substitution displaces the phenol, the Fries Rearrangement retains the aromatic ring, migrating the propionyl group (
Mechanism:
The reaction is catalyzed by Lewis acids (e.g.,
Visualization: Fries Rearrangement Pathways
Caption: Fries Rearrangement bifurcation. Temperature and solvent polarity dictate regioselectivity (Ortho vs. Para).[6]
Experimental Protocols
Protocol A: Chemoselective Aminolysis (Amide Synthesis)
Objective: Synthesize N-benzylpropionamide from phenyl propionate without heating.[1]
-
Preparation: Dissolve phenyl propionate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Add benzylamine (1.1 equiv) dropwise at room temperature (25°C).
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). Phenyl propionate (
) will disappear; Phenol ( ) and Amide ( ) will appear. -
Workup (Self-Validating Step): Wash the organic layer with 1M NaOH (2 x 10 mL).[1]
-
Why? NaOH converts the byproduct (phenol) into water-soluble sodium phenoxide, removing it from the organic phase.
-
-
Isolation: Dry organic layer over
, filter, and concentrate.
Protocol B: Kinetic Stability Assay (Hydrolysis)
Objective: Determine the half-life (
Visualization: Kinetic Assay Workflow
Caption: Workflow for determining hydrolytic stability. Acetonitrile precipitation stops enzymatic/chemical activity.
Procedure:
-
Prepare 10 mM stock of phenyl propionate derivative in DMSO.
-
Spike into PBS (pH 7.4) at 37°C to a final concentration of 100
. -
Aliquot 100
at defined time points ( min). -
Immediately add 400
cold Acetonitrile containing an Internal Standard (e.g., Ibuprofen). -
Centrifuge (10,000 rpm, 5 min) and analyze supernatant via HPLC.
-
Calculation: Plot
vs. time. The slope yields .
References
-
Castro, E. A., et al. (1999).[1] Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. The Journal of Organic Chemistry.
-
Jentzsch, R., et al. (1977).[7] Mechanism of inhibition reaction of acetylcholinesterase by phenyl N-methylcarbamates. Pesticide Biochemistry and Physiology.
-
Jeon, I., & Mangion, I. K. (2012).[4] An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid. Synlett.
-
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
Neuvonen, H. (1987). Hydrolysis of phenyl propionates in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[8]
Sources
- 1. CAS 637-27-4: Phenyl propionate | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The N-Phenoxycarbonyl Route: A Technical Guide to Amino Acid Activation and Polymerization
Topic: History and Discovery of N-Phenoxycarbonyl Amino Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Historical Context
The synthesis of N-phenoxycarbonyl amino acids (NPCs) represents a pivotal evolution in peptide chemistry, bridging the gap between the volatile sensitivity of Leuchs' anhydrides (N-carboxyanhydrides, NCAs) and the robust stability required for industrial scale-up. Unlike the classical benzyloxycarbonyl (Cbz or Z) group—designed primarily for temporary protection—the N-phenoxycarbonyl moiety is a "latent" activation group. It provides indefinite shelf stability under ambient conditions yet possesses the thermodynamic potential to cyclize into reactive NCAs or hydantoins upon thermal or basic triggering.
The Historical Arc: From Leuchs to "Phosgene-Free" Chemistries
-
1906 (The Genesis): Hermann Leuchs discovers N-carboxyanhydrides (NCAs) while attempting to purify N-ethoxycarbonyl amino acid chlorides.[1] These "Leuchs anhydrides" became the gold standard for polypeptide synthesis but suffered from extreme moisture sensitivity.
-
1950s (The Phosgene Era): The Fuchs-Farthing method standardized NCA production using phosgene, a highly toxic and hazardous route that limited broad laboratory adoption.
-
1970s-80s (The Urethane Precursors): Researchers like Kricheldorf began exploring urethane derivatives as stable precursors. The realization that phenyl esters (phenoxycarbonyls) were significantly more reactive than alkyl esters (due to the leaving group ability of phenol, pKa ~10) opened a new pathway.
-
2008-Present (The Modern Renaissance): Endo and Liu revolutionized the field by optimizing the N-phenoxycarbonyl route as a "phosgene-free" methodology using diphenyl carbonate (DPC) or phenyl chloroformate. This established NPCs as the preferred "store-and-trigger" monomers for controlled polypeptide synthesis.
Mechanistic Principles: The "Latent Monomer" Concept
The utility of NPCs lies in their unique reactivity profile. They are stable against hydrolysis in neutral aqueous media but undergo intramolecular cyclization when activated.
Activation Thermodynamics
The phenoxy group acts as a balanced leaving group. It is not as reactive as a chloride (acid chloride) or succinimide (NHS ester), preventing premature hydrolysis. However, under heat (typically 60°C) or mild basic catalysis, the urethane nitrogen attacks the carbonyl carbon, expelling phenol to form the NCA ring in situ.
Mechanism Diagram (DOT Visualization)
The following diagram illustrates the dual pathways for NPC utilization: Pathway A (Polymerization via NCA) and Pathway B (Hydantoin Formation).
Caption: Figure 1. The central role of N-phenoxycarbonyl amino acids (NPC) as stable precursors for in situ NCA generation and polymerization.
Experimental Protocols: High-Fidelity Synthesis
The traditional synthesis involved organic solvents and column chromatography. However, the modern "Two-Phase Facile Synthesis" (optimized by Liu et al.) is superior for scalability and purity.
Protocol: Two-Phase Synthesis of NPC Monomers
Objective: Synthesis of N-phenoxycarbonyl-L-Phenylalanine (NPC-Phe) without column chromatography.
| Parameter | Specification | Rationale |
| Reagent | Phenyl Chloroformate (1.1 eq) | Provides the phenoxycarbonyl moiety; slight excess ensures completion. |
| Solvent System | MTBE / Water (1:1 v/v) | Critical: MTBE dissolves the product but not the impurities; Water holds the inorganic salts. |
| Base | Na2CO3 (1.5 eq) | Maintains pH ~9-10 to scavenge HCl without hydrolyzing the formed carbamate. |
| Temperature | 0°C to Room Temp (RT) | 0°C prevents rapid hydrolysis of chloroformate; RT drives reaction to completion. |
Step-by-Step Methodology:
-
Preparation: Dissolve L-Phenylalanine (10 mmol) and Na2CO3 (15 mmol) in 30 mL of distilled water. Cool the solution to 0°C in an ice bath.
-
Addition: Add 30 mL of Methyl tert-butyl ether (MTBE) to create a biphasic system.
-
Reaction: Dropwise add Phenyl Chloroformate (11 mmol) dissolved in 5 mL MTBE over 15 minutes with vigorous stirring. Note: Vigorous stirring is essential to maximize interfacial surface area.
-
Completion: Allow the reaction to warm to RT and stir for 2-4 hours. Monitor by TLC (or disappearance of amine).
-
Workup (The "Facile" Step):
-
Separate the layers.[2] The aqueous layer contains salts and unreacted amino acid.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2-3 (precipitating the product if insoluble in water, or extracting back into MTBE).
-
Correction for this specific protocol: The NPC product typically migrates to the organic phase (MTBE) upon acidification or is already present if lipophilic.
-
Wash the MTBE layer with brine, dry over anhydrous Na2SO4.[2]
-
-
Isolation: Concentrate the organic layer.[2] Add Hexane to precipitate the NPC monomer as a white solid.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary. Avoid silica columns as the acidic nature of silica can degrade the carbamate.
Quality Control (Self-Validation)
-
1H NMR: Look for the diagnostic aromatic signals of the phenoxy group (7.1–7.4 ppm) and the shift of the
-proton. -
Melting Point: Sharp melting points indicate high purity; broad ranges suggest oligomerization has occurred.
Downstream Applications in Drug Development
Controlled Polypeptide Synthesis
NPCs are used to synthesize polypeptides with defined molecular weights and low polydispersity indices (PDI < 1.2).
-
Workflow:
-
Dissolve NPC monomer in dry DMAc (Dimethylacetamide).
-
Add primary amine initiator (e.g., n-butylamine).
-
Heat to 60°C under Nitrogen.
-
The NPC cyclizes to NCA, releasing phenol. The amine immediately opens the NCA ring.
-
Propagation continues until monomer exhaustion.
-
-
Advantage: Eliminates the handling of moisture-sensitive solid NCAs. The "in situ" generation maintains a low steady-state concentration of NCA, suppressing side reactions like chain-end termination.
Hydantoin Synthesis (Urech-Type)
For medicinal chemistry (e.g., anticonvulsant drugs like Phenytoin derivatives), NPCs offer a clean route to hydantoins.
-
Reaction: NPC + Ammonium Carbonate or Primary Amine
Urea Intermediate [Heat/Acid] Hydantoin. -
Significance: Avoids the use of potassium cyanide (Bucherer-Bergs reagent), making it a "green" alternative for pharmaceutical manufacturing.
References
-
Leuchs, H. (1906).[1] Über die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery of NCAs).
-
Kricheldorf, H. R. (1987).
-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer Berlin Heidelberg. (Comprehensive text on NCA and urethane precursors). -
Endo, T., et al. (2008).[1] Synthesis and Polymerization of N-Phenoxycarbonyl Amino Acids. Journal of Polymer Science Part A: Polymer Chemistry. (Modern revival of the method).
-
Liu, R., et al. (2014).[1] Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 5(16), 4734-4740. Link (Source of the MTBE/Water protocol).
-
Zhang, D., et al. (2022). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. CCS Chemistry. Link (Application in controlled polymerization).
Sources
Methodological & Application
Application Note: A Protocol for Peptide Coupling Utilizing N-Phenoxycarbonyl-L-alanine
Introduction: Re-evaluating the N-Terminal Protecting Group in Modern Peptide Synthesis
The strategic selection of temporary N-terminal protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS).[1] The choice dictates the deprotection chemistry, influences the solubility of the building blocks, and ultimately impacts the purity and yield of the final peptide.[] While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate the landscape, each possesses inherent chemical liabilities.[3] The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA).[3][4]
This application note explores the use of 2-[(Phenoxycarbonyl)amino]propanoic acid, hereafter referred to as N-Phenoxycarbonyl-L-alanine (N-Phoc-Ala), as a building block in stepwise peptide synthesis. N-Phenoxycarbonyl (Phoc) protected amino acids are recognized for their excellent stability, making them attractive as monomers for polypeptide synthesis.[5] This inherent stability presents a potential advantage in handling and storage compared to other protected amino acid derivatives. Here, we propose a detailed protocol for the incorporation of N-Phoc-Ala into a growing peptide chain using standard SPPS coupling reagents, providing researchers with a foundational methodology to explore this alternative protecting group strategy.
The Rationale for N-Phoc-L-alanine in Stepwise Synthesis
The phenoxycarbonyl protecting group is a urethane derivative, a class of protecting groups known to effectively suppress racemization at the α-carbon during activation and coupling.[6] The primary motivation for exploring N-Phoc amino acids in a stepwise context is their monomer stability.[5] This protocol is built on the hypothesis that the N-Phoc group, like the related Fmoc group, is base-labile and can be removed orthogonally to common acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[7]
Key Assumptions for this Protocol:
-
Base Lability: The N-Phoc group is presumed to be cleavable using secondary amines, such as piperidine, in a mechanism analogous to Fmoc deprotection.
-
Acid Stability (Orthogonality): The N-Phoc group is assumed to be stable under the strong acidic conditions (e.g., TFA-based cleavage cocktails) required for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.[8]
Mechanism of Peptide Coupling: The Activation Step
The formation of a peptide bond is a condensation reaction that is not spontaneous.[9] It requires the activation of the carboxylic acid of the incoming N-protected amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support.[6] In situ activating reagents, such as phosphonium or aminium salts, are widely used because they are efficient, fast, and generally free of side reactions.[10]
This protocol will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation uronium salt-based coupling reagent known for its high efficiency and low racemization rates.[11] The proposed mechanism for the activation of N-Phoc-Ala with HATU is depicted below.
Caption: Proposed activation of N-Phoc-Ala with HATU.
Experimental Protocol: Stepwise Coupling of N-Phoc-L-alanine
This protocol outlines the manual solid-phase synthesis steps for coupling N-Phoc-L-alanine onto a resin-bound peptide with a free N-terminal amine. It is designed for a standard 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Phoc-L-alanine | Synthesis Grade | Varies | Ensure the material is dry before use. |
| Peptide-Resin (e.g., Rink Amide) | SPPS Grade | Varies | Pre-swollen, with the N-terminal protecting group (e.g., Fmoc) removed. |
| HATU | Synthesis Grade | Varies | Store under inert gas, protected from moisture. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Varies | Use a freshly opened bottle or redistill if necessary. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | Use a high-purity, low-water content grade. |
| Dichloromethane (DCM) | ACS Grade | Varies | For washing steps. |
| Deprotection Solution (20% Piperidine in DMF) | N/A | Prepared Fresh | For removal of the preceding Fmoc group. The suitability for Phoc-group removal would need empirical validation. |
| Solid-Phase Synthesis Vessel | N/A | Varies | e.g., fritted glass reaction vessel. |
| Inert Gas (Nitrogen or Argon) | High Purity | Varies | For providing an inert atmosphere during the reaction. |
Workflow for a Single Coupling Cycle
The overall process for a single amino acid addition cycle in SPPS is illustrated below. This protocol focuses specifically on the "Coupling" step.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Step-by-Step Coupling Procedure
Assumptions: The starting material is 0.1 mmol of a peptide-resin that has undergone N-terminal deprotection (e.g., Fmoc removal) and has been washed.
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF within the reaction vessel. Drain the solvent immediately before adding the coupling solution.
-
-
Preparation of the Activation Solution:
-
In a separate, clean, and dry vial, dissolve N-Phoc-L-alanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL for a 0.1 mmol scale).
-
Gently swirl the vial until all solids are dissolved.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared activation solution to the reaction vessel containing the drained peptide-resin.
-
Agitate the mixture at room temperature using a shaker or by bubbling with nitrogen gas.
-
Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended.
-
-
Monitoring for Completion (Optional but Recommended):
-
After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
If the test is positive, continue the coupling for another 1-2 hours or consider a recoupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
3 x with DMF
-
3 x with DCM
-
3 x with DMF
-
-
The peptide-resin is now ready for the N-terminal deprotection of the newly added N-Phoc-alanine, followed by the coupling of the next amino acid in the sequence.
Proposed N-Phoc Deprotection and Final Cleavage
-
N-Phoc Deprotection: Based on the lability of the analogous Fmoc group, a proposed starting point for N-Phoc removal would be treatment with 20% piperidine in DMF for 10-20 minutes.[12] Optimization of reagent concentration and reaction time is highly recommended.
-
Final Cleavage and Side-Chain Deprotection: Following the assembly of the full peptide sequence, the final N-Phoc group should be removed. The peptide can then be cleaved from the resin and side-chain protecting groups removed simultaneously using a standard strong acid cocktail, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).[13] The stability of the N-Phoc protecting group to these conditions should be verified.
Conclusion and Future Outlook
This application note provides a foundational, detailed protocol for the use of N-Phenoxycarbonyl-L-alanine in standard solid-phase peptide synthesis. By leveraging the high stability of the N-Phoc protected amino acid and employing a robust coupling agent like HATU, this method offers a viable alternative to conventional strategies. The protocol is grounded in the established principles of peptide chemistry, providing a strong starting point for researchers.[6][10] Further empirical validation is required to optimize the deprotection conditions for the N-Phoc group and to fully characterize its orthogonality with various side-chain protecting groups. The exploration of such alternative building blocks is crucial for expanding the synthetic chemist's toolkit, potentially offering advantages in reagent stability, handling, and the synthesis of complex peptide targets.
References
-
(2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
(2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
(2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
(2005, July 15). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
4 Synthesis of Peptides. [Link]
-
Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. [Link]
-
(2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
(2018, October 20). Protecting groups in organic synthesis?! Reddit. [Link]
-
Amide bond formation at the carboxyl group of α‐amino acids is... ResearchGate. [Link]
-
Product Class 11: Peptides. [Link]
-
Basic Peptides synthesis introduction. LifeTein. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. zenodo.org [zenodo.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. US4108846A - Solid phase synthesis with base N alpha-protecting group cleavage - Google Patents [patents.google.com]
Application Note: Robust Synthesis of Poly(L-Alanine) via N-Phenoxycarbonyl-L-Alanine Polymerization
Executive Summary
The synthesis of well-defined polypeptides, such as Poly(L-Alanine), has traditionally relied on the Ring-Opening Polymerization (ROP) of
This guide details a robust, "NCA-free" alternative using 2-[(Phenoxycarbonyl)amino]propanoic acid (also known as N-phenoxycarbonyl-L-alanine or Ala-NPC ). This urethane derivative acts as a stable, "masked" monomer that generates the active NCA species in situ under thermal stress, immediately followed by controlled polymerization. This method offers superior reproducibility for drug delivery applications requiring precise molecular weights (MW) and low dispersity (
Scientific Principles & Mechanism[2]
The "Masked Monomer" Strategy
The core principle relies on the thermal cyclization of the urethane precursor. Unlike direct polycondensation, this reaction proceeds via a Normal Amine Mechanism (NAM) , where the precursor cyclizes to form the NCA intermediate, releasing phenol. A primary amine initiator then attacks the NCA, propagating the chain.
Key Mechanistic Steps:
-
Activation: Thermal elimination of phenol from Ala-NPC to form L-Alanine-NCA.
-
Initiation: Nucleophilic attack by a primary amine (
) on the NCA ring (C-5 position). -
Propagation: Subsequent NCA molecules react with the growing amine-terminated chain, releasing
.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway transforming the stable urethane precursor into Poly(L-Alanine) via in situ NCA formation.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| L-Alanine | >99% (Optical purity critical) | Starting Material |
| Phenyl Chloroformate | 98% | Carbonyl Source |
| Dimethylacetamide (DMAc) | Anhydrous (<50 ppm | Polymerization Solvent |
| Hexylamine / Benzylamine | Redistilled | Initiator |
| Diethyl Ether | ACS Reagent | Precipitant |
| Sodium Bicarbonate | ACS Reagent | Acid Scavenger |
Equipment
-
Schlenk line (for inert atmosphere polymerization).
-
Oil bath with digital temperature control (
). -
Rotary evaporator.[3]
-
High-Vacuum pump.
Experimental Protocols
Protocol A: Synthesis of Monomer (Ala-NPC)
Objective: Isolate high-purity 2-[(Phenoxycarbonyl)amino]propanoic acid.
-
Setup: In a 500 mL round-bottom flask, dissolve L-Alanine (8.9 g, 100 mmol) and
(16.8 g, 200 mmol) in Water (200 mL). Cool to 0°C.[4] -
Addition: Dropwise add Phenyl Chloroformate (15.6 g, 100 mmol) diluted in 50 mL THF over 30 minutes. Maintain temperature <5°C.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.
-
Workup:
-
Wash the aqueous phase with Diethyl Ether (
mL) to remove unreacted chloroformate and phenol. -
Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid or oil.
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over
, filter, and concentrate.[5]
-
-
Purification (CRITICAL): Recrystallize from Ethyl Acetate/Hexane (1:3 v/v).
-
Target Yield: 75-85%
-
Characterization:
NMR should show phenyl protons (7.1-7.4 ppm) and alanine methine/methyl signals.
-
Protocol B: Polymerization of Ala-NPC
Objective: Synthesis of Poly(L-Alanine) with targeted MW.
-
Preparation: Dry the purified Ala-NPC monomer in a vacuum desiccator over
for 24 hours. -
Solvation: In a flame-dried Schlenk tube under Argon, dissolve Ala-NPC (1.0 g, ~4.8 mmol) in anhydrous DMAc (4.0 mL).
-
Concentration: ~1.0 - 1.2 M is optimal.
-
-
Initiation: Add the initiator Hexylamine via microsyringe.
-
Stoichiometry: For a target Degree of Polymerization (
) of 50, use . -
Calculation:
.
-
-
Polymerization:
-
Seal the tube.
-
Immerse in an oil bath at 60°C .
-
Stir for 24 - 48 hours .
-
Note: The solution may become viscous.[6]
-
-
Isolation:
-
Cool to RT.
-
Pour the reaction mixture into excess cold Diethyl Ether (10x volume) to precipitate the polymer.
-
Centrifuge and decant.
-
Wash pellet
with Ether (removes phenol byproduct) and with Water (removes salts/trace monomer).
-
-
Drying: Vacuum dry at 40°C for 24 hours.
Critical Process Parameters (CPP) & Optimization
The following variables significantly impact the molecular weight distribution (MWD) and yield.
| Parameter | Recommended Range | Impact on Quality |
| Temperature | 60°C - 80°C | <60°C: Reaction is too slow; NCA formation is rate-limiting.>80°C: Risk of thermal degradation or side reactions (e.g., urea formation). |
| Solvent | DMAc or DMF | Must be polar aprotic. DMAc generally yields narrower dispersity than DMF for this specific precursor. |
| Monomer Conc. | 0.5 M - 1.5 M | High Conc: Increases rate but risks gelation.Low Conc: Slow kinetics; higher susceptibility to impurities. |
| Phenol Removal | Post-Rxn Wash | Phenol is generated stoichiometrically. It does not significantly inhibit the reaction but must be removed during precipitation to ensure biocompatibility. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of Poly(L-Alanine).
Characterization & Quality Control
To validate the protocol, perform the following analyses:
-
NMR (TFA-d):
-
Check: Disappearance of the phenyl group signals (7.1-7.4 ppm) indicates successful removal of the phenoxycarbonyl group and phenol byproduct.
-
Check: Broadening of the alanine
-CH signal (4.5-5.0 ppm) confirms polymerization.
-
-
FT-IR:
-
Target: Strong Amide I (~1650
) and Amide II (~1540 ) bands. -
Absence: Loss of the urethane carbonyl stretch (~1720
) and ester bands.
-
-
GPC (Gel Permeation Chromatography):
-
Solvent: DMF + 0.1M LiBr (to break aggregation).
-
Target: Monomodal distribution with
.[5]
-
References
-
Endo, T., et al. (2008).[7] "Polymerization of amino acid urethane derivatives." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Liu, J., et al. (2022). "A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies." CCS Chemistry. Link
-
Kricheldorf, H. R. (2006).
-Amino Acid N-Carboxyanhydrides." Encyclopedia of Polymer Science and Technology. Link -
Tao, X., et al. (2024). "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polymer Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for 2-[(Phenoxycarbonyl)amino]propanoic acid as a Chiral Building Block
Introduction: A Re-evaluation of a Classic N-Protecting Group
In the landscape of synthetic organic chemistry, particularly in the assembly of peptides and other chiral molecules, the selection of an appropriate amine-protecting group is a critical strategic decision.[1] While the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups dominate the field, a historical perspective reveals other protecting groups that offer unique reactivity profiles.[2] One such group is the phenoxycarbonyl (Phoc) group. 2-[(Phenoxycarbonyl)amino]propanoic acid, or N-Phenoxycarbonyl-L-alanine (Phoc-L-Ala-OH), is an N-protected amino acid that, while less common, presents distinct characteristics for specific synthetic applications.
This technical guide provides a comprehensive overview of 2-[(Phenoxycarbonyl)amino]propanoic acid as a chiral building block. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application and deprotection. A comparative analysis with mainstream protecting groups will be presented to provide a clear rationale for its strategic implementation in complex synthetic routes, particularly for researchers and professionals in drug development.
Physicochemical Properties
2-[(Phenoxycarbonyl)amino]propanoic acid is a white crystalline solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [Calculated] |
| Molecular Weight | 209.20 g/mol | [Calculated] |
| CAS Number | 32225-35-7 | [Supplier Data] |
| Appearance | White to off-white solid | [General Observation] |
| Solubility | Soluble in many organic solvents like methanol, ethyl acetate, and DMF. Sparingly soluble in water. | [General Chemical Principles] |
Molecular Structure:
Sources
Procedure for synthesizing N-carboxyanhydrides from 2-[(Phenoxycarbonyl)amino]propanoic acid
This Application Note is designed to guide researchers through the synthesis of Alanine N-Carboxyanhydride (Ala-NCA) using 2-[(Phenoxycarbonyl)amino]propanoic acid (also known as
This route is distinct from the classical Fuchs-Farthing method (which uses phosgene) and the standard Leuchs method (which typically uses
Abstract & Scientific Rationale
The synthesis of high-purity N-carboxyanhydrides (NCAs) is the critical bottleneck in producing well-defined poly(amino acids) for drug delivery and tissue engineering.[1] Traditional methods rely on hazardous phosgene gas or leave acidic residues (HCl) that terminate polymerization.
This protocol details the conversion of 2-[(Phenoxycarbonyl)amino]propanoic acid (an
Mechanistic Pathway
The transformation proceeds via an intramolecular cyclization. Under thermal activation or weak base catalysis, the carboxylic acid oxygen attacks the carbamate carbonyl, ejecting phenol and closing the 5-membered oxazolidine-2,5-dione ring.
Figure 1: Mechanistic pathway of NPCA cyclization yielding NCA and Phenol.
Material Specifications & Safety
Reagents
| Reagent | CAS No. | Purity Requirement | Role |
| 2-[(Phenoxycarbonyl)amino]propanoic acid | Custom/Lab Prep | >98% (HPLC) | Precursor |
| Ethyl Acetate (EtOAc) | 141-78-6 | Anhydrous (<50 ppm | Solvent |
| n-Hexane | 110-54-3 | Anhydrous | Precipitant |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Recrystallization Solvent |
| Celite 545 | 68855-54-9 | Calcined | Filtration Aid |
Critical Safety Note
-
Water Sensitivity: NCAs react violently with water to release
and polymerize. All glassware must be flame-dried or oven-dried ( overnight). -
Phenol Toxicity: The byproduct, phenol, is toxic and corrosive. Handle all waste streams as hazardous.
Experimental Protocol
Method A: Thermal Cyclization in Solution (Recommended)
This method balances yield with purity, using solvent fractionation to remove the phenol byproduct.
Phase 1: Cyclization Reaction
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a reflux condenser topped with a drying tube (CaCl2 or Drierite).
-
Dissolution: Charge the flask with 10.0 g (47.8 mmol) of 2-[(Phenoxycarbonyl)amino]propanoic acid.
-
Solvent Addition: Add 100 mL of anhydrous Ethyl Acetate.
-
Note: Do not use nucleophilic solvents (alcohols, amines) or wet solvents.
-
-
Reaction: Heat the solution to reflux (
) under a slow stream of dry nitrogen. -
Monitoring: Maintain reflux for 2–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or FTIR. Look for the disappearance of the urethane N-H stretch (
) and the appearance of the characteristic NCA doublet ( and ).
-
Phase 2: Isolation and Purification
The challenge is separating the NCA from the phenol byproduct.
-
Concentration: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to approximately 20% of the original volume (
). Do not evaporate to dryness , as phenol is difficult to remove from the solid cake. -
Precipitation:
-
Prepare a beaker with 200 mL of anhydrous n-Hexane cooled to
in an ice bath. -
Dropwise add the concentrated EtOAc solution into the stirring n-Hexane. The NCA should precipitate as a white solid, while phenol remains largely soluble in the EtOAc/Hexane mix.
-
-
Filtration: Filter the precipitate rapidly under a nitrogen blanket (Schlenk frit is preferred) to avoid moisture condensation.
-
Washing: Wash the filter cake with
of cold, anhydrous n-Hexane to extract residual phenol.
Phase 3: Recrystallization (The "Polishing" Step)
To ensure polymerization-grade purity:
-
Dissolve the crude solid in the minimum amount of anhydrous THF (
per gram of solid) at room temperature. -
Add anhydrous n-Hexane dropwise until the solution becomes slightly cloudy (turbid).
-
Store at
overnight. -
Collect crystals via filtration inside a glovebox or under rigorous inert gas flow.
-
Drying: Dry the crystals under high vacuum (
) for 4 hours to remove trace solvent.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of Alanine-NCA.
Quality Control & Characterization
A self-validating system requires confirming identity and purity before use in polymerization.
| Analytical Method | Expected Result | Interpretation |
| FTIR (ATR) | Peaks at 1855 & 1790 | Characteristic anhydride carbonyl doublet. |
| FTIR (Impurity) | Absence of broad peak at 3200-3500 | Confirms removal of Phenol (-OH) and Precursor (N-H). |
| 1H NMR (CDCl3) | Doublet at | Confirms Alanine structure. |
| 1H NMR (Impurity) | Absence of multiplets at | Confirms removal of aromatic Phenol protons. |
| Melting Point | 90–92°C (Decomposition) | Sharp melting point indicates high purity. |
Troubleshooting Guide
-
Problem: Product is an oil or sticky solid.
-
Cause: Residual phenol or solvent.
-
Solution: Redissolve in THF and precipitate into a larger volume of Hexane (1:20 ratio).
-
-
Problem: Low yield.
-
Cause: Hydrolysis due to moisture.
-
Solution: Check solvent dryness (Karl Fischer titration should be <50 ppm). Ensure N2 flow is continuous.
-
References
-
Kricheldorf, H. R. (1987).[2]
-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag. Link -
Endo, T., & Sanda, F. (2002). "Syntheses and functions of polypeptides." Macromolecular Symposia, 179(1), 1-14. Link
-
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. Link -
Sanda, F., & Endo, T. (1999). "Syntheses and functions of polypeptides containing reactive side chains." Macromolecular Chemistry and Physics, 200(12), 2651-2661. Link
Sources
Solvent selection for reactions involving 2-[(Phenoxycarbonyl)amino]propanoic acid
This Application Note is designed for researchers and process chemists optimizing the use of 2-[(Phenoxycarbonyl)amino]propanoic acid (N-phenoxycarbonyl-L-alanine). This compound is a stable, crystalline "urethane-protected" precursor used primarily to generate Alanine N-Carboxyanhydride (Ala-NCA) or to synthesize poly(L-alanine) directly via orthogonal pathways.
Executive Summary
2-[(Phenoxycarbonyl)amino]propanoic acid serves as a robust alternative to phosgene-based routes for NCA synthesis. Unlike the moisture-sensitive acid chlorides used in the Leuchs method, this urethane derivative is stable at room temperature. Its utility hinges on a thermal cyclization mechanism that releases phenol.
Critical Solvent Directive:
-
For Direct Polymerization: Use high-boiling polar aprotic solvents (DMAc, DMSO ) to facilitate simultaneous cyclization and polymerization.
-
For NCA Monomer Isolation: Use low-boiling polar aprotic solvents (THF, EtOAc ) followed by non-polar washes (Hexane/Heptane ) to remove the phenol byproduct.
-
Green Chemistry: Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) are validated green replacements for Dioxane and DCM in these protocols.
Physicochemical Profile & Solvent Compatibility[1][2][3][4]
The solubility profile of N-PhOc-Ala is dictated by the competition between its polar amide/acid core and the hydrophobic phenoxy tail.
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility | Reactivity Risk | Application |
| Polar Aprotic (High BP) | DMAc, DMF, DMSO | High | Low | Direct Polymerization. Ideal for one-pot synthesis of polypeptides. |
| Polar Aprotic (Low BP) | THF, 2-MeTHF | High | Low | NCA Isolation. Easy to remove via evaporation; 2-MeTHF is the preferred green alternative. |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Low | Green Synthesis. Excellent for cyclization; allows easy crystallization of product. |
| Non-Polar | Hexane, Heptane | Insoluble | None | Purification. Used as an anti-solvent to precipitate NCA while solubilizing the phenol byproduct. |
| Protic | Water, Methanol | Low/Reactivity | CRITICAL | AVOID. Causes hydrolysis or alcoholysis of the active NCA intermediate. |
Reaction Pathways & Mechanisms
The utility of N-PhOc-Ala splits into two distinct pathways based on solvent choice.
Diagram 1: Reaction Pathways
Caption: Thermal cyclization of N-phenoxycarbonyl-alanine yields Alanine-NCA and Phenol. Solvent choice determines whether the NCA is isolated or polymerized in situ.
Detailed Protocols
Protocol A: Green Synthesis & Isolation of Alanine-NCA
Objective: Isolate high-purity NCA monomer for controlled polymerization. Green Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
-
Dissolution: Dissolve 10.0 g of N-phenoxycarbonyl-L-alanine in 100 mL of anhydrous EtOAc (or 2-MeTHF) in a round-bottom flask.
-
Cyclization:
-
Attach a reflux condenser under an inert atmosphere (Ar or N₂).
-
Heat the solution to reflux (approx. 77°C for EtOAc) for 2–4 hours .
-
Monitoring: Monitor the disappearance of the urethane carbonyl peak via FTIR or TLC.
-
-
Workup (Phenol Removal):
-
Concentrate the reaction mixture to approx. 20% volume under reduced pressure (Rotavap).
-
Precipitation: Slowly pour the concentrated residue into 300 mL of cold anhydrous n-Heptane (or Hexane) with vigorous stirring.
-
Mechanism:[1][2][3] The Alanine-NCA will precipitate as a white solid, while the phenol byproduct remains dissolved in the Heptane/EtOAc supernatant.
-
-
Purification:
-
Filter the solid under inert gas (Schlenk filtration).
-
Wash the cake 3x with anhydrous Heptane to remove residual phenol.
-
Dry under high vacuum at room temperature.
-
Optional: For ultra-high purity, perform anhydrous flash chromatography using THF/Hexane (See Deming method [1]).
-
Protocol B: "Facile" One-Pot Direct Polymerization
Objective: Synthesize Poly(L-alanine) without isolating the moisture-sensitive NCA. Solvent: DMAc (N,N-Dimethylacetamide).
-
Setup: In a flame-dried Schlenk tube, dissolve N-phenoxycarbonyl-L-alanine (1.0 eq) in anhydrous DMAc (0.5 M concentration) .
-
Initiation: Add the primary amine initiator (e.g., n-butylamine or benzylamine) at the desired molar ratio (e.g., Monomer:Initiator = 50:1).
-
Polymerization:
-
Heat the mixture to 60°C .
-
Stir for 24–48 hours . The phenol generated does not significantly inhibit the polymerization in DMAc.
-
-
Isolation:
-
Precipitate the polymer into Diethyl Ether or Methanol (excess).
-
Filter and wash extensively with Diethyl Ether to remove the phenol and residual solvent.
-
Dry the polypeptide in vacuo.
-
Solvent Decision & Troubleshooting Guide
Diagram 2: Solvent Selection Logic
Caption: Decision tree for solvent selection based on the desired end-product and purification needs.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield of NCA | Hydrolysis due to wet solvent. | Ensure EtOAc/THF is dried over molecular sieves (<50 ppm water). |
| Oily Product | Residual Phenol. | Increase volume of Hexane wash; triturate the oil in Hexane until it solidifies. |
| Polymerization Stalls | Solvent too non-polar (Pathway B). | Switch from THF to DMAc/DMSO for direct polymerization to solubilize the growing chain. |
| Impure NCA | Thermal degradation. | Do not exceed 80°C during cyclization. Use vacuum to remove solvent at <40°C. |
References
-
Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules.
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Wiley-VCH.
-
Endo, T., et al. (2002). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry.
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.
Sources
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activation of 2-[(Phenoxycarbonyl)amino]propanoic Acid for Advanced Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic activation of 2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-phenoxycarbonyl-L-alanine (NPC-Ala). We move beyond a simple listing of procedures to explain the underlying chemical principles and causalities behind protocol choices. This guide covers two primary activation pathways: (1) activation for controlled polymerization to synthesize advanced polypeptides and (2) catalytic activation of the carboxylic acid for discrete amide bond formation, a cornerstone of modern peptide synthesis and medicinal chemistry. We present detailed, field-proven protocols, comparative data, and mechanistic diagrams to empower researchers to select and implement the optimal strategy for their synthetic goals.
Introduction: The Strategic Advantage of NPC-Amino Acids
2-[(Phenoxycarbonyl)amino]propanoic acid (NPC-Ala) and its analogues are N-protected amino acids that serve as highly valuable monomers in synthetic polymer chemistry and peptide science. Unlike their widely used counterparts, α-amino acid N-carboxyanhydrides (NCAs), which are notoriously sensitive to moisture and require stringent handling conditions, N-phenoxycarbonyl (NPC) amino acids exhibit remarkable stability, capable of being prepared and stored in the open air.[1] This robustness simplifies experimental setup and enhances reproducibility.
The "activation" of NPC-Ala primarily refers to the strategic transformation of this stable precursor into a reactive intermediate for chain growth (polymerization) or for coupling with a nucleophile (amide bond formation). The choice of catalyst or initiator is paramount as it dictates the reaction pathway, efficiency, and the structural integrity of the final product. This guide will explore the cutting-edge catalytic systems designed to harness the potential of this versatile monomer.
Activation for Controlled Polypeptide Synthesis
The polymerization of NPC monomers is a powerful method for creating well-defined polypeptides without the rigorous anhydrous conditions demanded by NCA polymerization.[2][3] This process typically proceeds via a "Normal Amine Mechanism" (NAM), where a primary amine acts as an initiator, not a catalyst in the classical sense, as it is incorporated into the final polymer chain.
2.1. Mechanism of Amine-Initiated Polymerization
The polymerization is initiated by the nucleophilic attack of a primary amine on the carbonyl of the phenoxycarbonyl group. This step forms a transient urea intermediate which rapidly eliminates phenol to form an amide bond, yielding a new, amine-terminated species. This new amine terminus then acts as the nucleophile for the next monomer, propagating the polymer chain. The use of primary amine hydrochlorides as initiators has been shown to be a particularly robust strategy, enabling the synthesis of polypeptides with predictable molecular weights and low polydispersity even under open-air conditions.[4]
Caption: Amine-initiated polymerization of NPC-Ala.
2.2. Protocol 1: Controlled Polymerization of NPC-Ala via Primary Amine Initiation
This protocol describes the synthesis of poly(L-alanine) with a predictable degree of polymerization (DP) controlled by the monomer-to-initiator ratio ([M]/[I]).
Materials:
-
2-[(Phenoxycarbonyl)amino]propanoic acid (NPC-Ala)
-
Benzylamine (Initiator)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Diethyl ether (for precipitation)
-
Methanol (for washing)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Monomer & Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve NPC-Ala (e.g., 1.0 g, 4.48 mmol) in anhydrous DMAc (e.g., 5 mL).
-
Rationale: While the monomer is air-stable, using an anhydrous solvent and inert atmosphere minimizes potential side reactions and ensures high chain-end fidelity, which is critical for synthesizing block copolymers or other complex architectures.[4]
-
-
Initiation: In a separate vial, prepare a stock solution of benzylamine in anhydrous DMAc. Calculate the volume needed to achieve the target DP. For a target DP of 50, the required amount of initiator is 4.48 mmol / 50 = 0.0896 mmol.
-
Inject the calculated amount of benzylamine initiator solution into the monomer solution via syringe.
-
Polymerization: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40°C) for 24-48 hours.
-
Rationale: The reaction is typically slower than NCA polymerization, but this controlled rate is key to minimizing side reactions.[5] Progress can be monitored by FT-IR (disappearance of the carbamate C=O stretch) or by taking aliquots for GPC analysis.
-
-
Work-up: Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the solid polymer by filtration. Wash the precipitate thoroughly with diethyl ether and then methanol to remove unreacted monomer, initiator, and phenol byproduct.
-
Drying: Dry the resulting polypeptide under high vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FT-IR.
Catalytic Activation for Discrete Amide Bond Formation
For applications in drug development and peptide synthesis, the goal is not polymerization but the formation of a single, specific amide bond. While stoichiometric coupling reagents (e.g., HATU, HBTU) are the workhorses of solid-phase peptide synthesis, there is a strong drive towards developing catalytic methods to improve efficiency and reduce chemical waste.[6][7]
3.1. Organoboron Catalysis for Direct Amidation
Organoboron compounds, particularly electron-deficient boronic acids and borate esters, have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines.[8]
Mechanism: The Lewis acidic boron center coordinates to the carbonyl oxygen of the carboxylic acid group of NPC-Ala. This coordination enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by an amine. The catalyst is regenerated upon release of the amide product and water.
Caption: Catalytic cycle for organoboron-mediated amidation.
3.2. Protocol 2: Organoboron-Catalyzed Coupling of NPC-Ala
This protocol describes a general procedure for coupling NPC-Ala with an amine using a borate ester catalyst.
Materials:
-
2-[(Phenoxycarbonyl)amino]propanoic acid (NPC-Ala)
-
Amine nucleophile (e.g., benzylamine or an amino acid ester)
-
Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃ (Catalyst)[8]
-
Anhydrous acetonitrile or toluene
-
Molecular sieves (4 Å)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried flask containing a stir bar and activated 4 Å molecular sieves, add NPC-Ala (1.0 equiv), the amine nucleophile (1.1 equiv), and the organoboron catalyst (5-10 mol%).
-
Rationale: Molecular sieves are crucial for removing the water byproduct, which drives the reaction equilibrium towards the product side.
-
-
Solvent Addition: Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the mixture under an inert atmosphere at a specified temperature (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired amide.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comparative Analysis of Activation Strategies
The choice of activation method depends entirely on the desired synthetic outcome. The following table summarizes the key features of the discussed strategies, including a standard stoichiometric method for comparison.
| Feature | Amine-Initiated Polymerization | Organoboron Catalysis | Stoichiometric Coupling (e.g., HATU) |
| Primary Use | Polypeptide Synthesis | Discrete Amide Bond Synthesis | Discrete Amide Bond Synthesis |
| Reagent Type | Initiator | Catalyst | Stoichiometric Reagent |
| Reagent Loading | [M]/[I] ratio dependent | 1-10 mol% | >100 mol% (1.0 eq) |
| Byproducts | Phenol | Water | Urrea derivative, salts |
| Key Advantage | High MW polymer synthesis, monomer stability[2][4] | Catalytic, reduced waste[8] | Fast, reliable, well-established[7] |
| Limitations | Not for discrete coupling | Requires heat, water removal | High waste, cost, potential racemization |
Decision Workflow for Method Selection
To assist researchers in navigating these options, the following workflow provides a logical decision-making process.
Caption: Decision-making workflow for activating NPC-Ala.
References
-
Title: Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism Source: PubMed, 2019 URL: [Link]
-
Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing), 2024 URL: [Link]
-
Title: Synthesis of Polypeptides with Activated Amino Acid Monomers Source: Encyclopedia.pub, 2022 URL: [Link]
- Source: Google Patents (US8883444B2)
-
Title: Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization Source: ResearchGate URL: [Link]
-
Title: Synthesis of Carbamates by Direct C-H Bond Activation of Formamides Source: Academia.edu URL: [Link]
-
Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube, 2022 URL: [Link]
-
Title: Small Molecule Catalyst for Peptide Synthesis Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies Source: CCS Chemistry, 2022 URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Mechanism of pNZ group removal. Source: ResearchGate URL: [Link]
-
Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization Source: Polymer Chemistry (RSC Publishing), 2020 URL: [Link]
-
Title: Hydroxyl-tolerated polymerization of N-phenoxycarbonyl α-amino acids: A simple way to polypeptides bearing hydroxyl groups Source: ResearchGate, 2019 URL: [Link]
-
Title: Protecting Groups Source: University of Wisconsin-Madison, Chemistry URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: Nowick Lab, UC Irvine URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polypeptides with Activated Amino Acid Monomers | Encyclopedia MDPI [encyclopedia.pub]
- 3. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Catalyst for Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Advanced Application Note: 2-[(Phenoxycarbonyl)amino]propanoic Acid in Drug Design
Executive Summary
2-[(Phenoxycarbonyl)amino]propanoic acid (also known as N-phenoxycarbonyl-L-alanine ) represents a critical class of "activated carbamates" in medicinal chemistry. Unlike transient isocyanates or highly corrosive chloroformates, this crystalline solid serves as a stable, bench-ready reagent for two high-value applications in drug design:
-
Synthesis of Urea-Linked Peptidomimetics: Acting as a "masked isocyanate" to generate urea bioisosteres of peptide bonds, essential in protease inhibitor design.
-
Precursor for N-Carboxyanhydrides (NCAs): Facilitating the phosgene-free synthesis of Alanine-NCAs, the building blocks for polypeptide-based drug delivery systems (e.g., polymer-drug conjugates).
This guide provides the theoretical grounding, reaction mechanisms, and validated protocols for deploying this reagent in high-throughput medicinal chemistry.
Scientific Mechanism & Causality
The "Masked Isocyanate" Principle
The structural utility of 2-[(phenoxycarbonyl)amino]propanoic acid lies in the phenoxy group (
-
Mechanism: Upon nucleophilic attack by a primary or secondary amine (
), the phenoxy group is displaced. -
Advantage: This pathway avoids the use of volatile and toxic isocyanates (e.g., methyl isocyanate). The reaction proceeds under mild conditions, preserving chiral integrity at the alanine
-carbon. -
Result: Formation of an unsymmetrical urea , a motif found in Soluble Epoxide Hydrolase (sEH) inhibitors and TRPV1 antagonists.
The Leuchs' Anhydride Pathway (NCA Formation)
When treated with dehydrating agents (e.g., thionyl chloride or phosphorus tribromide), the molecule undergoes intramolecular cyclization.
-
Mechanism: The carboxylic acid oxygen attacks the carbamate carbonyl, expelling phenol.
-
Product: Alanine N-Carboxyanhydride (Ala-NCA) .[1]
-
Application: NCAs are the only viable route for synthesizing high-molecular-weight poly-amino acids (e.g., Poly-L-Alanine) used in hydrogels and drug encapsulation vectors.
Visualizing the Chemical Pathways
The following diagram illustrates the divergent utility of the reagent based on the reaction partner (Amine vs. Dehydrating Agent).
Caption: Divergent synthesis pathways: Aminolysis yields urea peptidomimetics (Green), while cyclization yields NCAs (Red).
Validated Experimental Protocols
Protocol A: Synthesis of Urea-Linked Peptidomimetics
Objective: To synthesize an unsymmetrical urea inhibitor (e.g., for sEH inhibition) using 2-[(phenoxycarbonyl)amino]propanoic acid.
Reagents:
-
2-[(Phenoxycarbonyl)amino]propanoic acid (1.0 equiv)
-
Target Amine (
) (1.1 equiv) -
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-[(phenoxycarbonyl)amino]propanoic acid (1.0 mmol) in anhydrous DMSO (5 mL). Ensure the solution is clear; mild sonication may be required.
-
Addition: Add the target amine (1.1 mmol) followed by dropwise addition of TEA (1.2 mmol).
-
Reaction: Stir the mixture at 60°C for 4–6 hours.
-
Note: Reaction progress can be monitored by TLC (disappearance of the carbamate starting material) or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash sequentially with 1N HCl (to remove unreacted amine and TEA), saturated
(to remove phenol byproduct), and brine. -
Critical Step: The phenol byproduct must be removed completely as it can interfere with biological assays.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Data Validation:
-
Yield: Typically 75–90%.
-
NMR Signature: Look for the disappearance of phenyl protons (7.1–7.4 ppm) and the appearance of the urea -NH- signals (6.0–6.5 ppm).
Protocol B: Synthesis of Alanine-NCA (Phosgene-Free Route)
Objective: To generate high-purity Alanine N-Carboxyanhydride for polymerization.
Reagents:
-
2-[(Phenoxycarbonyl)amino]propanoic acid (Dried in vacuo)
-
Thionyl Chloride (
) -
Solvent: Anhydrous THF or Dichloromethane
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon. Add 2-[(phenoxycarbonyl)amino]propanoic acid (5.0 mmol).
-
Cyclization: Add thionyl chloride (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Observation: Gas evolution (
and HCl) indicates cyclization.
-
-
Isolation (Schlenk Technique):
-
Evaporate solvent and excess
under high vacuum. -
Crystallization: Redissolve the crude oil in a minimal amount of anhydrous THF and precipitate by adding dry Hexane under Argon.
-
Warning: NCAs are extremely sensitive to moisture. Handle only in a glovebox or under strict Schlenk conditions.
-
Comparative Data: Reagent Efficiency
The following table compares 2-[(phenoxycarbonyl)amino]propanoic acid against traditional reagents for urea/NCA synthesis.
| Feature | 2-[(Phenoxycarbonyl)amino]propanoic acid | Phenyl Isocyanate | Phosgene / Triphosgene |
| State | Crystalline Solid (Stable) | Liquid (Moisture Sensitive) | Gas/Solid (Highly Toxic) |
| Toxicity | Low (Phenol byproduct) | High (Lachrymator) | Extreme (Fatal) |
| Selectivity | High (Chemo-selective) | Low (Reacts with alcohols) | Low (Highly reactive) |
| NCA Route | Cyclization (Safer) | N/A | Direct Phosgenation |
| Storage | Room Temp / 4°C | Sealed / Desiccated | Strict Safety Cabinet |
Workflow: Library Generation for Drug Discovery[2]
In a high-throughput setting, this reagent is ideal for generating libraries of urea-based fragment binders.
Caption: High-throughput workflow for generating urea-based peptidomimetic libraries.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from
-
Thavonek, J., et al. (2022).[2] Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from
-
Kricheldorf, H. R. (1987).[3]
-Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag. (Seminal text on NCA synthesis via Leuchs method). -
Selleck Chemicals. (2024). 2-Amino-3-(2-chlorophenyl)propanoic acid and Derivatives in Drug Design. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of
-Amino Acid N-Carboxyanhydrides. PubMed.[4] Retrieved from
Sources
- 1. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes & Protocols: A Guide to Urethane Linkage Formation Using 2-[(Phenoxycarbonyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Controlled Urethane Bond Formation
Urethane linkages are fundamental building blocks in a vast array of materials and therapeutic agents. Their presence imparts unique physicochemical properties, influencing everything from the mechanical strength of polymers to the biological activity of pharmaceuticals.[1][2] In the realm of drug development and biomaterials, the precise and efficient formation of these bonds is paramount. This guide focuses on a powerful and versatile methodology employing 2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-phenoxycarbonyl-L-alanine (NPC-Ala), for the controlled synthesis of urethane-containing molecules. This approach offers significant advantages over traditional methods, particularly in the synthesis of polypeptides and other complex architectures where monomer stability and reaction control are critical.[3][4]
The phenoxycarbonyl group serves as an effective activating group for the amino acid, facilitating its reaction with nucleophiles like amines to form a stable urethane bond.[3][4] This method circumvents the need for highly reactive and often unstable intermediates, such as isocyanates, providing a more robust and user-friendly synthetic route.[2][5]
Causality and Advantages of the Phenoxycarbonyl Method
The choice of 2-[(Phenoxycarbonyl)amino]propanoic acid as a urethane-forming reagent is rooted in several key chemical principles that translate to tangible experimental benefits:
-
Enhanced Monomer Stability: Unlike highly moisture-sensitive N-carboxyanhydrides (NCAs) traditionally used in polypeptide synthesis, N-phenoxycarbonyl amino acids (NPCs) exhibit excellent stability, allowing for easier handling and storage without the need for stringent glove-box conditions.[3][4]
-
Controlled Polymerization: The use of NPCs, in conjunction with initiators like primary amine hydrochlorides, enables the controlled synthesis of polypeptides with predetermined molecular weights and narrow polydispersity.[4] This level of control is crucial for creating well-defined biomaterials and therapeutic peptides.
-
Reduced Side Reactions: Conventional methods using primary amine initiators with NCAs are often plagued by side reactions that compromise the integrity of the final product.[4] The phenoxycarbonyl approach minimizes these unwanted reactions, leading to higher purity and better-defined products.
-
Versatility: This methodology is compatible with a wide range of amino acids, including those with functionalized side chains, making it a versatile tool for creating diverse molecular structures.[3][6]
Reaction Mechanism: A Step-by-Step Visualization
The formation of the urethane linkage proceeds through a nucleophilic acyl substitution reaction. The amine nucleophile attacks the activated carbonyl carbon of the phenoxycarbonyl group, leading to the displacement of phenol as a leaving group and the formation of the stable urethane bond.
Caption: Reaction mechanism of urethane linkage formation.
Experimental Workflow: From Synthesis to Product
The following diagram outlines the general workflow for utilizing 2-[(Phenoxycarbonyl)amino]propanoic acid for urethane synthesis.
Caption: General experimental workflow for urethane synthesis.
Detailed Protocols
Protocol 1: Synthesis of 2-[(Phenoxycarbonyl)amino]propanoic acid (NPC-Ala)
This protocol describes a facile two-phase reaction for the synthesis of NPC-Ala, adapted from established methods.[3]
Materials:
-
L-Alanine
-
Sodium hydroxide (NaOH)
-
Phenyl chloroformate
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine in an aqueous solution of sodium hydroxide at 0°C (ice bath). The molar ratio of NaOH to L-alanine should be approximately 2:1.
-
Addition of Phenyl Chloroformate: While vigorously stirring the aqueous solution, slowly add a solution of phenyl chloroformate in MTBE. The molar ratio of phenyl chloroformate to L-alanine should be approximately 1.2:1. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4 hours.
-
Workup:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with a dilute HCl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-[(Phenoxycarbonyl)amino]propanoic acid as a white solid.
Protocol 2: Urethane Linkage Formation with a Primary Amine
This protocol outlines the general procedure for reacting NPC-Ala with a primary amine to form a urethane linkage.
Materials:
-
2-[(Phenoxycarbonyl)amino]propanoic acid (NPC-Ala)
-
Primary amine (R-NH₂)
-
Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Triethylamine (optional, as a base)
Procedure:
-
Reactant Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve NPC-Ala in the chosen aprotic solvent in a round-bottom flask.
-
Amine Addition: To the stirred solution, add the primary amine. If the amine salt is used, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials. The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine and base.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure urethane product.
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Key Reaction Parameters
| Parameter | Condition | Effect on Reaction |
| Solvent | Aprotic (DCM, DMF, Acetonitrile) | Influences solubility of reactants and reaction rate. DMF can accelerate the reaction but may be harder to remove. |
| Temperature | 0°C to 50°C | Higher temperatures generally increase the reaction rate but may lead to side reactions with sensitive substrates. |
| Base (optional) | Triethylamine, DIPEA | Used to deprotonate amine salts or scavenge acidic byproducts. Should be non-nucleophilic to avoid competing reactions. |
| Stoichiometry | 1:1 to 1.2:1 (NPC-Ala:Amine) | A slight excess of the NPC-Ala can help drive the reaction to completion. |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure all reagents are dry, particularly the solvent and amine. Consider increasing the reaction time or temperature moderately. Verify the purity of the starting materials.
-
-
Formation of Side Products:
-
Difficulty in Purification:
-
Cause: The product and starting materials have similar polarities.
-
Solution: Optimize the chromatographic conditions (solvent system). If the product is a solid, attempt recrystallization from different solvent systems.
-
Conclusion
The methodology employing 2-[(Phenoxycarbonyl)amino]propanoic acid offers a robust, controlled, and versatile approach for the formation of urethane linkages. Its advantages in monomer stability and the reduction of side reactions make it particularly valuable for the synthesis of well-defined polypeptides and other complex molecules in the fields of drug development and materials science. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively leverage this powerful synthetic tool.
References
-
Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF - ResearchGate. Available at: [Link]
-
A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies | CCS Chemistry. Available at: [Link]
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine - PrepChem.com. Available at: [Link]
-
Reactions of Amines. Available at: [Link]
- CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents.
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. Available at: [Link]
-
Amino Acid-Protecting Groups. Available at: [Link]
-
(PDF) Sustainable Routes to Polyurethane Precursors - ResearchGate. Available at: [Link]
-
Synthesis of Polyurethanes Through the Oxidative Decarboxylation of Oxamic Acids - ChemRxiv. Available at: [Link]
-
Synthesis of Peptides – Master Organic Chemistry. Available at: [Link]
-
Protecting Groups - chem.iitb.ac.in. Available at: [Link]
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC. Available at: [Link]
-
How can you convert propanoic acid to 2 amino propanoic acid? - Quora. Available at: [Link]
-
Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Urethane and Polyurethane (PU) synthesis from oxamic and polyoxamic acids under oxidative conditions - ResearchGate. Available at: [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
-
Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone) and amino acid derivatives - CONICET. Available at: [Link]
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. Available at: [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]
-
Development of Nontoxic Biodegradable Polyurethanes Based on Polyhydroxyalkanoate and L-lysine Diisocyanate with Improved Mechanical Properties as New Elastomers Scaffolds - MDPI. Available at: [Link]
Sources
- 1. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Phenoxycarbonyl)amino]propanoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-phenoxycarbonyl-L-alanine (NPC-Ala). This monomer is a critical building block for the advanced synthesis of well-defined polypeptides via the polymerization of N-phenoxycarbonyl-functionalized α-amino acid precursors.[1] Achieving high yields and purity is paramount for successful downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols based on established chemical principles.
The primary synthetic route to NPC-Ala is the N-acylation of alanine with phenyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, presents several challenges that can significantly impact yield and purity.[2][3] The core issues stem from the competition between the desired amidation reaction and the undesired hydrolysis of the highly reactive acylating agent, phenyl chloroformate.[4] This guide will address these challenges systematically.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during the synthesis.
Q1: My overall yield is drastically low (<60%). What are the most probable causes?
Low yield is the most common issue and is typically multifactorial. The root cause is almost always that the rate of undesired side reactions is competitive with the rate of your desired N-acylation.
Core Causality: The primary competing reaction is the hydrolysis of phenyl chloroformate by water or hydroxide ions, which produces phenol and carbon dioxide. This depletes your acylating agent and introduces a difficult-to-remove impurity.
Key Troubleshooting Steps:
-
Inadequate Temperature Control: The reaction is highly exothermic.[4] If the temperature rises above 5-10°C, the rate of phenyl chloroformate hydrolysis increases exponentially.
-
Solution: Ensure your reaction vessel is submerged in an efficient ice-water bath throughout the reagent addition phase. Monitor the internal temperature, not just the bath temperature.
-
-
Suboptimal pH Management: This is the most critical parameter. The amine on alanine must be deprotonated (nucleophilic) to attack the phenyl chloroformate, which requires a basic pH. However, a high concentration of hydroxide ions (high pH) will rapidly hydrolyze the chloroformate.[5]
-
Solution: Maintain a pH between 10 and 11. The most effective method is the simultaneous, slow, dropwise addition of phenyl chloroformate and your base (e.g., 2N NaOH) to the chilled alanine solution.[6][7] This maintains a transiently optimal pH in the addition zone without creating a large volume of highly basic solution.
-
-
Reagent Addition & Mixing: Poor mixing creates localized areas of high reagent concentration, promoting side reactions.
-
Solution: Use vigorous mechanical stirring. Adding the reagents slowly beneath the surface of the reaction mixture can also improve dispersion and reaction efficiency.
-
Q2: The reaction seems to be incomplete, with a large amount of unreacted alanine remaining. How can I drive the reaction to completion?
This indicates that the acylation reaction is stalling before all the starting material is consumed.
Core Causality: The nucleophilic form of alanine is being depleted, or the electrophilic phenyl chloroformate has been consumed by hydrolysis before it can react with all the alanine.
Key Troubleshooting Steps:
-
Incorrect Stoichiometry: An insufficient amount of phenyl chloroformate relative to alanine will naturally lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretical, a slight excess (e.g., 1.05 to 1.1 equivalents) of phenyl chloroformate can help drive the reaction to completion. However, a large excess will exacerbate purification issues.
-
-
Acid Generation: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate and deactivate unreacted alanine.[2]
-
Solution: Ensure you are adding at least two equivalents of base: one to deprotonate the alanine starting material and one to neutralize the HCl produced during the reaction. The Schotten-Baumann reaction is defined by the use of an added base to neutralize this generated acid.[2]
-
Q3: My final product is a persistent oil that won't crystallize, or it is visibly impure after the initial workup.
This problem points to significant contamination with reaction byproducts.
Core Causality: The primary contaminants are typically unreacted starting materials or phenol from phenyl chloroformate hydrolysis.
Key Troubleshooting Steps:
-
Phenol Contamination: Phenol is oily and will inhibit the crystallization of your desired product.
-
Solution: During the aqueous workup, after acidification, perform several extractions with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Then, wash the combined organic layers with water or a very dilute brine solution to remove any remaining water-soluble impurities. Washing with a cold, dilute sodium bicarbonate solution can also help remove acidic impurities, but care must be taken not to deprotonate and lose the product back into the aqueous phase.
-
-
Ineffective Purification: The crude product requires purification to achieve high purity and induce crystallization.
-
Solution: Recrystallization is often necessary. A common and effective solvent system is ethyl acetate/hexane.[6][7] Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath to maximize crystal formation.
-
Workflow for Troubleshooting Synthesis Issues
The following diagram outlines a logical decision-making process for addressing common problems.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
FAQ 1: What are the advantages of using a two-phase Schotten-Baumann reaction system? A two-phase system, typically using water and a non-polar organic solvent like methyl tert-butyl ether (MTBE), is highly advantageous.[8][9] The alanine and base reside primarily in the aqueous phase, while the phenyl chloroformate resides in the organic phase. The reaction occurs at the interface. This setup physically sequesters the bulk of the phenyl chloroformate from the aqueous base, significantly suppressing the competing hydrolysis reaction and often leading to higher yields and purity.[4][9]
FAQ 2: Which base is most suitable for this synthesis? Sodium hydroxide (NaOH) is commonly used and highly effective, especially when added simultaneously with the phenyl chloroformate to control pH.[6][7] Sodium carbonate (Na₂CO₃) is a weaker base and can also be used, providing a more buffered system that can be less prone to causing rapid hydrolysis if pH control is difficult. For most standard protocols, NaOH offers reliable and rapid reaction kinetics.
FAQ 3: How critical is the quality of the phenyl chloroformate? It is absolutely critical. Phenyl chloroformate is highly sensitive to moisture.[10] Exposure to atmospheric humidity will cause it to hydrolyze, leading to a lower effective concentration of the active reagent and introducing phenol contamination from the start. Always use a fresh bottle or a properly stored (under inert gas, sealed) reagent.
FAQ 4: Can I use a different N-protecting group, like Cbz or Boc? Yes, other protecting groups can be installed on alanine using similar chemistry (e.g., benzyl chloroformate for Cbz or Di-tert-butyl dicarbonate for Boc).[6][11] However, the N-phenoxycarbonyl group is specifically chosen when the resulting monomer is intended for certain types of ring-opening polymerizations to form polypeptides, as it offers excellent monomer stability.[1][9] The choice of protecting group is dictated by the overall synthetic strategy and the desired final product.
Optimized Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing high-purity 2-[(Phenoxycarbonyl)amino]propanoic acid.
Protocol 1: High-Yield Two-Phase Synthesis
This method is recommended for maximizing yield and purity by minimizing hydrolysis of the acylating agent.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the recommended two-phase synthesis protocol.
Methodology:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.2 eq).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of phenyl chloroformate (1.1 eq) in methyl tert-butyl ether (MTBE). Add this organic solution dropwise to the vigorously stirred, chilled aqueous solution over 45-60 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then remove the ice bath and let it stir at room temperature for 2 hours.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous phase with a small amount of MTBE to remove any remaining phenol. Discard the organic layers.
-
Acidification: Cool the aqueous phase in an ice bath and slowly acidify to pH 1-2 by adding 2N HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, wash with water, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Crystallization: Recrystallize the resulting white solid from a hot ethyl acetate/hexane mixture to yield pure 2-[(Phenoxycarbonyl)amino]propanoic acid.
Protocol 2: Classical Aqueous Schotten-Baumann Synthesis
This is a traditional, single-phase method. Strict temperature and pH control are paramount for success.[6][7]
Methodology:
-
Dissolution: In a 2 L three-necked flask, dissolve L-alanine (1.0 eq, e.g., 54.0 g) in 2N NaOH solution (2.5 eq, e.g., 305 mL) and cool to 0° C in an ice bath.
-
Reagent Addition: Add phenyl chloroformate (1.1 eq) and 2N NaOH solution (2.5 eq, e.g., 305 mL) simultaneously and dropwise via two separate addition funnels to the alanine solution. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.
-
Aqueous Workup: Wash the reaction mixture with diethyl ether (2x volumes) to remove unreacted phenyl chloroformate and phenol. Discard the organic phase.
-
Acidification & Extraction: Acidify the aqueous phase to pH 1 by slowly adding 2N HCl. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic phases, wash with water (3x volumes), and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure.
-
Crystallization: Recrystallize the crude solid from ethyl acetate/hexane to yield the pure product.
Data Summary: Comparison of Protocols
| Parameter | Protocol 1: Two-Phase | Protocol 2: Classical Aqueous | Rationale |
| Solvent System | Water / MTBE | Water | Two-phase system protects the acylating agent from bulk hydrolysis.[4][9] |
| Base | Na₂CO₃ | NaOH | Weaker base in two-phase system further minimizes hydrolysis. |
| pH Control | Less critical due to phase separation | Absolutely critical | Simultaneous addition is required to maintain optimal pH.[6][7] |
| Temperature | 0-5 °C | 0-5 °C | Low temperature is essential to slow hydrolysis in both methods. |
| Typical Yield | >85% | 70-80% | Reduction of side reactions leads to significantly higher yields. |
| Purity | Generally higher before recrystallization | Often requires more rigorous purification | Fewer byproducts are formed in the two-phase system. |
References
-
Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. Available at: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. ResearchGate. Available at: [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]
-
Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. Available at: [Link]
-
Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia.pub. Available at: [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
An array of orthogonal N-protecting groups for the amino acids, using... ResearchGate. Available at: [Link]
-
Synthesis of benzyloxycarbonyl-L-alanine. PrepChem.com. Available at: [Link]
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Reaction pathway for alanine synthesis. a) The FE of alanine at... ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
- Process for producing N-protected amino acid. Google Patents.
-
Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016). ELTE. Available at: [Link]
-
Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. Available at: [Link]
-
Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry. Available at: [Link]
- Method for the preparation of phenyl chloroformate. Google Patents.
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]
- Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline. Google Patents.
-
Phenyl chloroformate. PubChem. Available at: [Link]
-
How can you convert propanoic acid to 2 amino propanoic acid? Quora. Available at: [Link]
-
An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Institutes of Health. Available at: [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. Available at: [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cyclization of 2-[(Phenoxycarbonyl)amino]propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the cyclization of 2-[(Phenoxycarbonyl)amino]propanoic acid and related N-phenoxycarbonyl (NPC) amino acids. As Senior Application Scientists, we have designed this resource to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.
The primary cyclization product of an N-protected amino acid like 2-[(Phenoxycarbonyl)amino]propanoic acid is typically its corresponding N-carboxyanhydride (NCA), a critical monomer for the synthesis of polypeptides.[1][2][3] This guide focuses on troubleshooting the formation of these valuable, yet sensitive, cyclic compounds.
Frequently Asked Questions (FAQs)
Question 1: My cyclization to form the N-carboxyanhydride (NCA) is resulting in low yields. What are the common causes and how can I optimize the reaction?
Answer: Low yield is a frequent challenge in NCA synthesis and can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the product during workup and purification.
Underlying Causes and Solutions:
-
Purity of Starting Material: The purity of the starting 2-[(Phenoxycarbonyl)amino]propanoic acid is paramount. Impurities can interfere with the cyclization agent or promote side reactions.
-
Troubleshooting: Ensure the starting material is of high purity, which can be achieved through recrystallization or column chromatography. A straightforward method for synthesizing high-purity N-phenoxycarbonyl amino acids using a two-phase reaction system has been developed, which can simplify the workup process.[4][5]
-
-
Choice and Quality of Cyclizing Agent: The most common methods for cyclization involve reagents like phosgene, diphosgene, or triphosgene.[6] The efficiency of these reagents is highly dependent on their purity and the reaction conditions.
-
Troubleshooting: Use freshly opened or purified cyclizing agents. Consider alternative, milder reagents such as n-propylphosphonic anhydride in the presence of CO2, which can provide high-purity NCAs with a simple workup.[7]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting: While traditionally NCA synthesis reactions are heated, some can proceed at ambient temperature, driven by the initial exotherm of mixing reagents.[8] For sensitive substrates, conducting the reaction at lower temperatures (e.g., 0 °C) can minimize side reactions and prevent degradation.[9]
-
Question 2: I am observing a significant amount of polymeric byproduct instead of the desired cyclic product. How can I prevent this?
Answer: Polymerization is a common side reaction, especially given that the desired NCA product is a monomer for ring-opening polymerization.[10] This issue often arises from trace impurities or suboptimal reaction conditions that initiate polymerization.
Underlying Causes and Solutions:
-
Presence of Nucleophiles: Trace amounts of water, amines, or other nucleophiles can initiate the ring-opening polymerization of the newly formed NCA.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
In Situ Purification: An innovative approach involves a biphasic water/dichloromethane system where impurities are extracted into the aqueous phase in situ, allowing for clean polymerization of the NCA in the organic phase.[11]
-
-
-
Elevated Temperatures: Higher temperatures can accelerate both the desired cyclization and the undesired polymerization.
-
Troubleshooting: Maintain a low and controlled reaction temperature. Running the polymerization at 0°C has been shown to suppress end-group termination and other side reactions.[9]
-
-
High Concentration: Concentrated reaction mixtures can favor intermolecular reactions, leading to oligomerization and polymerization.
-
Troubleshooting: Perform the cyclization at high dilution to favor the intramolecular reaction pathway.
-
Below is a workflow to diagnose and mitigate polymerization issues.
Caption: Troubleshooting workflow for polymer formation.
Question 3: I am concerned about racemization of the chiral center during cyclization. How can I minimize this?
Answer: Racemization is a critical concern in amino acid chemistry as it can lead to a loss of biological activity. The α-proton of the amino acid is susceptible to abstraction, especially when the carboxyl group is activated during cyclization.
Underlying Causes and Solutions:
-
Mechanism of Racemization: Racemization often proceeds through the formation of a planar intermediate, such as an oxazolone or an enolate, which can be protonated from either face with equal probability.[12] The formation of succinimide intermediates from asparagine or aspartic acid residues is known to accelerate racemization.[13]
-
Base and Temperature Effects: The presence of a base and elevated temperatures can significantly increase the rate of racemization.[12]
-
Troubleshooting:
-
Avoid Strong Bases: If a base is necessary, use a sterically hindered, non-nucleophilic base in stoichiometric amounts.
-
Low Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below).
-
-
-
Activation Method: The choice of cyclizing/activating agent can influence the propensity for racemization.
-
Troubleshooting: For peptide cyclizations, additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress racemization.[14][15] While not directly applicable to all NCA syntheses, the principle of using milder activating agents or additives that minimize the lifetime of highly reactive intermediates is relevant.
-
Recommended Conditions to Minimize Racemization:
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C or lower | Reduces the rate of proton abstraction and enolate formation. |
| Base | Avoid if possible; use sterically hindered bases if necessary | Minimizes base-catalyzed enolization. |
| Solvent | Aprotic, non-polar | Solvents with low polarity can sometimes disfavor the formation of charged intermediates that lead to racemization. |
| Reaction Time | As short as possible | Minimizes the time the chiral center is exposed to racemizing conditions. |
Question 4: The purification of my N-carboxyanhydride (NCA) is challenging. What are the best strategies?
Answer: The purification of NCAs is notoriously difficult due to their sensitivity to moisture, heat, and impurities that can catalyze their polymerization.[3] Traditional methods like recrystallization can be slow, lead to low yields, and may not be effective for all NCAs.[3]
Modern Purification Protocols:
-
Flash Chromatography: A general and rapid method for purifying NCAs is flash column chromatography on silica gel.[2][3] This technique is effective at removing common impurities from a wide variety of NCAs, including those that are difficult to crystallize.[1][2] It often provides higher yields in less time compared to recrystallization.[1][2]
-
Aqueous Washing: For NCA derivatives that are oils or are otherwise difficult to crystallize, a gentle wash with cold water and aqueous bicarbonate can effectively remove impurities like hydrogen chloride and the starting amino acid hydrochloride salt, despite the known sensitivity of NCAs to water.[16]
-
Filtration through Diatomaceous Earth (Celite): For large-scale preparations, a simple filtration of the reaction mixture through a pad of diatomaceous earth (Celite) can effectively remove byproducts, yielding highly pure NCAs suitable for polymerization.[8]
Caption: NCA purification decision diagram.
By carefully considering these troubleshooting steps and the underlying chemical principles, researchers can significantly improve the yield, purity, and stereochemical integrity of their cyclization reactions involving 2-[(Phenoxycarbonyl)amino]propanoic acid and related compounds.
References
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, ACS Publications. Available at: [Link]
-
Fuller, W. D., et al. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Taylor & Francis Online. Available at: [Link]
- Yamamoto, H., et al. (2019). Method of purifying amino acid n-carboxy anhydride. Google Patents.
-
Capasso, S., et al. (1996). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Available at: [Link]
-
Ling, J., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. Available at: [Link]
-
Deming, T. J., et al. (2021). Rethinking transition metal catalyzed N-carboxyanhydride polymerization: polymerization of Pro and AcOPro N. Nature. Available at: [Link]
-
Zhang, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. PMC. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Endo, T., et al. (2010). Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. ResearchGate. Available at: [Link]
-
Habraken, G. J. M., et al. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization. Polymer Chemistry, RSC Publishing. Available at: [Link]
-
Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group. Available at: [Link]
-
Reddit. (2018). Peptide cyclization problems? r/Biochemistry. Available at: [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2015). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Available at: [Link]
-
Kempe, K., et al. (2016). N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids. Green Chemistry, RSC Publishing. Available at: [Link]
-
Lu, H., et al. (2020). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link]
- Brugel, T., et al. (2002). Process for the preparation of N-carboxyanhydrides. Google Patents.
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. PMC. Available at: [Link]
-
Zhang, D., et al. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, RSC Publishing. Available at: [Link]
-
Li, J., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, RSC Publishing. Available at: [Link]
-
Am-Shalle, D., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science, ACS Publications. Available at: [Link]
-
Wang, Z., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. Available at: [Link]
-
Limal, D., et al. (2003). New cyclization reaction at the amino terminus of peptides and proteins. PubMed. Available at: [Link]
-
Zhang, D., et al. (2023). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]
- 7. N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. tandfonline.com [tandfonline.com]
Removing phenol byproducts from 2-[(Phenoxycarbonyl)amino]propanoic acid reactions
Technical Support Center: Purification Strategies for N-Phenoxycarbonyl Amino Acid Derivatives
Case ID: PHENOL-REMOVAL-001 Topic: 2-[(Phenoxycarbonyl)amino]propanoic acid & Related Carbamate Couplings Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
You are likely utilizing 2-[(Phenoxycarbonyl)amino]propanoic acid as an activated carbamate to synthesize urea derivatives or hydantoins. In this reaction, the phenoxy group acts as a leaving group.
-
The Reaction:
-
The Challenge: Phenol (
) is a "sticky" impurity. Its ability to form strong hydrogen bonds often causes it to co-elute with polar products (like amino acids) during chromatography. Furthermore, its toxicity and UV absorbance interfere with downstream biological assays.
The Solution: We utilize the
Diagnostic: Select Your Workflow
Before proceeding, identify the state of your final product.
| Scenario A: Acidic Product | Scenario B: Neutral Product |
| Structure: Product contains a free Carboxylic Acid (-COOH). | Structure: Product is an Ester, Amide, or protected derivative (No free -COOH). |
| Risk: Washing with strong base (NaOH) will extract both phenol and your product into the water. | Advantage: You can use strong base to selectively pull phenol into the water phase.[1] |
| Protocol: The Bicarbonate Switch (See Section 3.1) | Protocol: The Caustic Wash (See Section 3.2) |
Purification Protocols
Protocol A: The Bicarbonate Switch (For Acidic Products)
Target Audience: Users synthesizing Ureido-acids where the -COOH is intact.
The Logic: Saturated Sodium Bicarbonate (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).
-
Note: Avoid Diethyl Ether if possible; phenol is highly soluble in it, but EtOAC provides better phase separation for polar acids.
-
-
The Switch (Extraction 1): Wash the organic layer 3x with Saturated Aqueous
.-
Mechanistic Action:
-
Product (
): Becomes Migrates to AQUEOUS . -
Phenol (
): Remains Stays in ORGANIC .
-
-
-
Separation: Keep the Aqueous Layer . Discard the Organic layer (which contains the phenol).
-
The Recovery (Extraction 2):
-
Cool the aqueous layer to 0°C.
-
Carefully acidify with 1M HCl to pH ~2.
-
Observation: Your product should precipitate or turn the solution cloudy as it returns to its neutral, organic-soluble form (
).
-
-
Final Isolation: Extract the acidified aqueous layer 3x with fresh Ethyl Acetate. Dry over
and concentrate.
Protocol B: The Caustic Wash (For Neutral Products)
Target Audience: Users utilizing methyl/ethyl esters or fully protected intermediates.
The Logic: Since your product has no acidic protons, we can use a strong base (NaOH,
Step-by-Step Workflow:
-
Dissolution: Dissolve crude in Ethyl Acetate.
-
The Wash: Wash the organic layer 3x with 0.5M - 1M NaOH .
-
Mechanistic Action:
-
Product: Neutral
Stays in ORGANIC . -
Phenol: Becomes
Migrates to AQUEOUS .
-
-
Warning: Do not prolong contact time if your product contains sensitive esters, as hydrolysis may occur.
-
-
Polishing: Wash the organic layer once with Brine (Sat. NaCl) to remove residual base.
-
Isolation: Dry organic layer over
, filter, and concentrate.
Visualizing the Logic (Decision Matrix)
The following diagram illustrates the decision process and chemical phase partitioning.
Figure 1: Decision Matrix for Phenol Removal based on Product Acidity.
Advanced Troubleshooting (FAQs)
Q: I used Protocol A, but I still see phenol in my NMR (peaks at 7.2 and 6.8 ppm). Why? A: This usually happens if the aqueous layer was not extracted enough or if the "Bicarbonate Switch" was incomplete.
-
Fix: Phenol has limited solubility in water even with bicarbonate.[2] Ensure you wash the initial organic layer at least 3 times .
-
Pro-Tip: If the problem persists, use a Polymer-Supported Scavenger . Add a basic anion-exchange resin (e.g., Amberlyst A-26 or equivalent carbonate resin) to your organic solution. The phenol will bind to the resin, which can then be filtered off.
Q: I have a terrible emulsion during the extraction. What do I do? A: Phenol derivatives can act as surfactants.
-
Fix 1: Add solid NaCl to the aqueous layer until it saturates. This increases the ionic strength and forces phase separation.
-
Fix 2: Filter the biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulates; removing them breaks the emulsion.
Q: Can I use chromatography instead? A: Yes, but phenol streaks on silica.
-
Modification: Add 1% Acetic Acid to your eluent if purifying the Acidic Product.
-
Warning: Phenol has a similar Rf to many polar ureas. If using Flash Chromatography, verify separation on TLC using a ferric chloride stain (Phenol turns purple/red).
Data Summary: Solubility & pKa Constants
| Compound Class | Approx.[1][3][4][5][6][7][8] pKa | Solubility in Sat. NaHCO3 (pH 8.5) | Solubility in 1M NaOH (pH 14) |
| Carboxylic Acid Product | ~4.8 | Soluble (Deprotonated) | Soluble (Deprotonated) |
| Phenol (Byproduct) | ~10.0 | Insoluble (Mostly Protonated) | Soluble (Deprotonated) |
| Neutral Urea/Ester | >15 | Insoluble | Insoluble |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for pKa-based extraction logic).
-
Organic Syntheses. "Purification of Phenolic Intermediates." Org.[3][9] Synth.1998 , 75, 77. Link (Demonstrates the bicarbonate wash technique for separating phenols from carboxylic acids).
-
Biotage. "Strategies for Work-up and Purification: Scavenging Resins." Biotage Technical Notes. Link (Source for polymer-supported scavenger protocols).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic substitution at the carbonyl).[1]
Sources
- 1. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]
- 2. Chemically active extraction [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. sopachem.com [sopachem.com]
- 5. Removal of phenolic compounds from aqueous phase by adsorption onto polymer supported iron nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
Scale-up challenges for 2-[(Phenoxycarbonyl)amino]propanoic acid production
Technical Support Center: Scale-Up & Troubleshooting for 2-[(Phenoxycarbonyl)amino]propanoic Acid
Subject: Optimization, Safety, and Purification Protocols for
Executive Summary
This guide addresses the technical challenges associated with the production of 2-[(phenoxycarbonyl)amino]propanoic acid (also known as
The following modules represent the most frequent inquiries received by our support team, structured as a direct troubleshooting dialogue.
Module 1: Reaction Kinetics & Yield Optimization
User Query: “I am observing high consumption of phenyl chloroformate but low yields of the desired carbamate. My LC-MS shows significant phenol generation. What is happening?”
Technical Diagnosis: You are likely experiencing competitive hydrolysis . The synthesis relies on a Schotten-Baumann reaction where the amino group of alanine attacks the carbonyl of phenyl chloroformate. However, water (the solvent) is also a nucleophile. If the pH is too high, hydroxide ions attack the reagent. If the pH is too low, the amine becomes protonated (ammonium form) and loses nucleophilicity, leaving water as the only available reactant.
Troubleshooting Protocol:
-
Temperature Control (Critical):
-
Target: Maintain reactor temperature between -5°C and 0°C .
-
Reasoning: Hydrolysis has a higher activation energy than aminolysis. Lower temperatures kinetically favor the formation of the carbamate over the decomposition of the chloroformate [1].
-
-
The "pH Window" Strategy:
-
Protocol: Do not dump base. Use a pH-stat or controlled dosing to maintain pH strictly between 8.5 and 9.5 .
-
Logic:
-
pH < 8.0: Alanine is protonated (
) and unreactive. -
pH > 10.0: Hydrolysis of phenyl chloroformate accelerates exponentially.
-
-
-
Reagent Stoichiometry:
-
Use a slight excess of phenyl chloroformate (1.1 – 1.2 eq) to account for unavoidable background hydrolysis, but add it slowly (dropwise) to prevent localized heating spikes.
-
Visualizing the Competitive Pathway:
Figure 1: Competitive reaction pathways. Success depends on favoring the upper path via pH and temperature control.
Module 2: Purification & Phenol Removal
User Query: “The reaction works, but the final product is sticky and contaminated with phenol. Recrystallization isn't cleaning it up effectively. How do I remove the phenol byproduct on a large scale?”
Technical Diagnosis:
Phenol is a co-product of the reaction (leaving group). Both the product (a carboxylic acid) and phenol (a weak acid) have solubility overlaps. Standard recrystallization often traps phenol in the crystal lattice. You must exploit the pKa difference (Product pKa
The "Acid-Base Swing" Protocol:
| Step | Phase | pH Target | Chemical State | Action |
| 1 | Quench | pH ~8.5 | Product: Anionic ( | Stop reaction. Ensure homogenous aqueous phase. |
| 2 | Wash 1 | pH 8.0 - 8.5 | Product: Water SolublePhenol: Organic Soluble | Extract aqueous mix with Isopropyl Acetate (IPAc) or MTBE . Discard organic layer (contains Phenol). |
| 3 | Acidify | pH ~2.0 | Product: Neutral ( | Add HCl to aqueous layer. Product precipitates or oils out. |
| 4 | Extract 2 | pH < 2.0 | Product: Organic Soluble | Extract acidified aqueous with Ethyl Acetate . Product moves to organic phase.[1] |
| 5 | Crystallize | N/A | Solid | Evaporate Ethyl Acetate and crystallize from Heptane/EtOAc . |
Why this works: At pH 8.5, the carboxylic acid is deprotonated and stays in water, while phenol (pKa 10) remains largely protonated and lipophilic, allowing it to be washed away before the product is isolated.
Visualizing the Purification Logic:
Figure 2: The "pKa Swing" purification strategy to isolate product from phenol.
Module 3: Safety & Scale-Up Hazards
User Query: “We are scaling up to a 50L reactor. Are there specific thermal or pressure hazards we should anticipate with Phenyl Chloroformate?”
Technical Diagnosis: Yes. Phenyl chloroformate poses two distinct scale-up hazards: Exothermicity and Gas Evolution .
Safety Critical Control Points (SCCP):
-
Gas Evolution (CO2):
-
Hazard: If the reaction temperature spikes, phenyl chloroformate decomposes to chlorobenzene (trace) or reacts with water to form Phenol, HCl, and CO2 gas . In a closed vessel, this causes rapid pressurization.
-
Mitigation: Ensure the reactor has an open vent to a scrubber (caustic trap) to neutralize HCl. Do not seal the reactor.
-
-
Delayed Exotherm:
-
Hazard: Acylation is exothermic. If stirring is inefficient (common in biphasic systems), reagents may pool. Once mixing improves, a "runaway" reaction can occur.
-
Mitigation: Verify mixing tip speed. Use a dosing pump to add Phenyl Chloroformate over 2-3 hours. Never add the reagent in a single bolus [3].
-
-
Toxicity:
-
Phenyl chloroformate is a lachrymator and highly toxic by inhalation. It can hydrolyze to form trace phosgene under specific thermal decomposition conditions. All transfers must occur in a closed loop or well-ventilated fume hood.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-[(Phenoxycarbonyl)amino]propanoic Acid
Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Analytical Scientists, and Peptide Researchers
Executive Summary
This guide provides a comprehensive analysis of the 1H NMR spectrum of 2-[(phenoxycarbonyl)amino]propanoic acid (also known as N-phenoxycarbonyl-L-alanine). This compound serves as a critical "activated urethane" intermediate in the synthesis of N-carboxyanhydrides (NCAs) and polypeptides.
Unlike standard protecting groups (e.g., Boc, Cbz), the phenoxycarbonyl moiety confers unique electrophilicity to the carbonyl carbon. This guide compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 , highlighting why DMSO-d6 is the superior solvent for full structural elucidation, particularly for observing exchangeable protons essential for confirming purity.
Structural Context & Significance
Before interpreting the spectrum, it is vital to understand the magnetic environment created by the molecule's functional groups.
-
Core Scaffold: Alanine (chiral center, methyl group).
-
Protecting Group: Phenoxycarbonyl (Ph-O-CO-). This differs from Cbz (Ph-CH2-O-CO-) by the absence of a methylene linker, increasing the electron-withdrawing nature of the carbonyl.
-
Application: The phenoxy group acts as a leaving group upon heating or nucleophilic attack, cyclizing to form NCAs.
Comparison: Product vs. Alternative (N-Boc-Alanine)
| Feature | Product: N-Phenoxycarbonyl-Ala | Alternative: N-Boc-Ala |
| Aromatic Region | Complex Multiplet (7.1–7.5 ppm) | None (Silent) |
| Aliphatic Region | Clean Alanine signals only | Dominant t-Butyl Singlet (~1.4 ppm) |
| Reactivity | Activated Urethane (Electrophilic) | Acid-Labile Carbamate (Nucleophilic N) |
| Diagnostic Value | Phenoxy integration confirms activation | t-Butyl integration confirms protection |
Comparative Analysis: Solvent Performance
The choice of solvent drastically alters the spectral quality for carbamate-protected amino acids.
Scenario A: CDCl3 (Deuterochloroform)[1]
-
Pros: Excellent solubility for the esterified derivatives; easy recovery of sample.
-
Cons:
-
COOH Visibility: The carboxylic acid proton often broadens significantly or disappears due to exchange.
-
Amide Broadening: The carbamate NH frequently appears as a broad hump rather than a sharp doublet due to quadrupole broadening from the nitrogen and faster exchange rates.
-
Rotamers: In CDCl3, restricted rotation around the N-CO bond can sometimes lead to peak doubling (rotamers), complicating integration.
-
Scenario B: DMSO-d6 (Dimethyl Sulfoxide) (Recommended)[2]
-
Pros:
-
H-Bonding Stabilization: DMSO forms strong H-bonds with the Amide NH and Acid OH, slowing their exchange rate. This results in sharp, quantifiable peaks .
-
Coupling Visibility: The coupling between the NH and the alpha-methine proton (
) is clearly resolved, aiding in stereochemical assignment.
-
-
Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) must be managed.[1]
Detailed Spectral Assignment (in DMSO-d6)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The Spectrum Table
| Signal | Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| A | 12.6 – 12.9 | Broad Singlet | 1H | –COOH (Carboxylic Acid) | N/A |
| B | 8.15 – 8.30 | Doublet | 1H | –NH – (Carbamate Amide) | |
| C | 7.35 – 7.45 | Triplet (approx) | 2H | Phenoxy meta -H | |
| D | 7.18 – 7.25 | Triplet (approx) | 1H | Phenoxy para -H | |
| E | 7.08 – 7.15 | Doublet | 2H | Phenoxy ortho -H | |
| F | 4.10 – 4.25 | Quintet/Multiplet | 1H | –CH (CH | |
| G | 1.30 – 1.38 | Doublet | 3H | –CH(C H |
Mechanistic Insight: The Alpha-Proton Multiplet
The alpha-proton (Signal F) is structurally diagnostic. In a simple amine, it appears as a quartet. However, in the carbamate form in DMSO, it couples to both the methyl group (3 protons) and the amide NH (1 proton).
-
Theoretical Splitting:
lines (Doublet of Quartets). -
Observed: Often appears as a pseudo-quintet if
.
Visualization: Analysis Workflow & Coupling Logic
Figure 1: Spectral Analysis Workflow
This flowchart outlines the decision matrix for analyzing activated urethane amino acids.
Caption: Workflow for optimal spectral acquisition. DMSO-d6 is prioritized to visualize the exchangeable amide proton.
Figure 2: Alpha-Proton Coupling Tree
Understanding the splitting of the methine proton (Signal F) confirms the integrity of the peptide backbone.
Caption: Splitting tree for the alpha-methine proton. The interaction with the NH proton is only visible in dry DMSO-d6.
Experimental Protocol
Sample Preparation
To ensure high-resolution data without aggregation artifacts:
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content. Water in DMSO appears at 3.33 ppm and can overlap with the methine signal or accelerate NH exchange.
-
-
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): 2.0 seconds. Ensure D1 is sufficient for the integration of the aromatic protons which have longer T1 relaxation times.
-
Spectral Width: 14 ppm (to capture the acid peak at ~12.8 ppm).
Troubleshooting Common Issues
-
Issue: Missing COOH peak.
-
Cause: Trace water in DMSO or rapid exchange.
-
Fix: Dry the sample under high vacuum or add a single pellet of activated molecular sieves to the NMR tube (wait 15 mins).
-
-
Issue: Extra peaks in the 7.0–7.4 ppm region.
-
Cause: Residual Phenol. During synthesis, phenol is a byproduct.
-
Verification: Phenol has specific shifts in DMSO (OH at 9.3 ppm, aromatic triplet at 7.2, 6.8). Check for the integration ratio; the product should have exactly 5 aromatic protons relative to 3 methyl protons.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid -Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. (Context on N-phenoxycarbonyl amino acids as NCA precursors). Link -
SDBS Web: Spectral Database for Organic Compounds. (General reference for amino acid chemical shifts). Link
Sources
HPLC Method Development Guide: Purity Analysis of 2-[(Phenoxycarbonyl)amino]propanoic acid
Executive Summary
Developing a purity method for 2-[(Phenoxycarbonyl)amino]propanoic acid (N-Phenoxycarbonyl-Alanine) presents a dual challenge: retaining a polar, acidic amino acid derivative while resolving it from hydrophobic degradation products like phenol.
This guide compares three distinct chromatographic approaches to achieve a "Gold Standard" purity method. Unlike generic templates, we focus on the specific molecular interactions of the phenoxycarbonyl moiety (π-π active) and the propanoic acid tail (pH sensitive).
The Winning Strategy:
-
Stationary Phase: Phenyl-Hexyl (Superior selectivity for phenoxy/phenol separation).
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Strict pH control for peak symmetry).
-
Detection: UV 210 nm (Trace impurities) & 254 nm (Main peak specificity).
Part 1: Compound Analysis & Critical Quality Attributes (CQA)
Before injecting a single blank, we must deconstruct the molecule to predict its chromatographic behavior.
-
Chemical Structure: Ph-O-C(=O)-NH-CH(CH3)-COOH
-
Molecular Weight: ~209.2 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (COOH): pKa ≈ 3.8 – 4.2. Requires pH < 2.8 to suppress ionization and prevent peak tailing.
-
Phenoxycarbonyl (Carbamate): Hydrolytically unstable under high pH or heat. Generates Phenol and Alanine .
-
Chiral Center: The alpha-carbon is chiral. (Note: This guide focuses on chemical purity. Enantiomeric purity requires a separate Chiral HPLC method).[1]
-
Degradation Pathway & Impurity Profile
Understanding the "Why" behind the impurities allows us to force-degrade the sample during validation.
Figure 1: Hydrolytic degradation pathway. The method must resolve the hydrophobic Phenol from the Main Peak, while retaining the polar Alanine (or confirming its absence).
Part 2: Comparative Method Development
We evaluated three column chemistries to determine the optimal separation.
Comparison 1: Stationary Phase Selection
| Feature | Column A: C18 (ODS) | Column B: C18-Polar Embedded | Column C: Phenyl-Hexyl |
| Mechanism | Pure Hydrophobic Interaction | Hydrophobic + H-Bonding Shield | Hydrophobic + π-π Interaction |
| Main Peak Shape | Fair. Tailing factor ~1.5 due to acidic silanol interactions. | Excellent. Tailing factor ~1.1 due to polar group shielding. | Good. Tailing factor ~1.2. |
| Selectivity (α) | Standard elution order. Phenol may co-elute if gradient is too fast. | Improved retention of polar impurities (Alanine). | Superior. The Phenoxy group on the column interacts with the Phenoxy group of the analyte, creating unique resolution from Phenol. |
| Verdict | Baseline Choice. Reliable but lacks specific selectivity. | Best for Polar Impurities. Choose if Alanine quantification is critical. | WINNER. Best resolution of the critical Phenol impurity. |
Comparison 2: Mobile Phase Modifier (pH Control)
-
Option A: 0.1% Formic Acid (pH ~2.7)
-
Pros: MS compatible.[2]
-
Cons: Volatile; pH can drift during long sequences causing retention time shifts for acidic compounds.
-
-
Option B: 20mM Phosphate Buffer (pH 2.5)
-
Pros: High buffering capacity; suppresses silanol activity (sharper peaks).
-
Cons: Non-volatile (UV only).
-
-
Decision: For a robust QC purity method, Phosphate Buffer is superior due to peak sharpness and retention stability.
Part 3: The Optimized "Gold Standard" Protocol
This protocol is designed for self-validation. It ensures the acidic moiety is protonated (retention) and the phenoxy group is leveraged for separation.
Instrument Parameters
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl or equivalent).
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detection:
-
Channel A (Purity): 210 nm (Detects carbonyls, amides, and trace alanine).
-
Channel B (ID/Specificity): 254 nm (Specific to Phenoxy ring).
-
Mobile Phase Composition
-
Solvent A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).[3]
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 20.0 | 10 | 90 | Wash (Elute Phenol/Dimers) |
| 23.0 | 10 | 90 | Hold Wash |
| 23.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End of Run |
Part 4: Method Logic & Troubleshooting (E-E-A-T)
Why this Gradient?
-
The "Hold" (0-2 min): Essential for Alanine retention. If you skip this, the highly polar alanine (degradant) will elute in the void volume (t0), making it unquantifiable.
-
The Shallow Ramp (2-15 min): The separation of the Main Peak from Phenol requires a controlled increase in organic solvent. Phenol is less polar than the parent acid but can co-elute on C18. The Phenyl-Hexyl column pulls them apart via π-π selectivity.
-
The Wash (20-23 min): "Ghost peaks" often appear from Diphenyl Carbonate (synthesis starting material). High ACN is required to strip this from the column.
Visualizing the Decision Process
Figure 2: Decision logic for selecting Phenyl-Hexyl chemistry over standard C18.
Part 5: Validation Strategy
To ensure "Trustworthiness," the method must pass these stress tests:
-
Specificity (Forced Degradation):
-
Expose sample to 0.1N NaOH for 1 hour.
-
Expectation: Decrease in Main Peak; appearance of Phenol (RT ~12 min) and Alanine (RT ~2.5 min).
-
Note: If Alanine is not visible at 210 nm, derivatization (OPA/FMOC) may be required for trace quantification, though usually, 210 nm is sufficient for >0.1% levels [1].
-
-
Linearity:
-
Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance: R² > 0.999.
-
-
Solution Stability:
-
Carbamates are generally stable in acidic mobile phases but may degrade in basic diluents.
-
Protocol: Store standards in Mobile Phase A (pH 2.5). Avoid dissolving in pure water if pH > 6.
-
References
-
Agilent Technologies. (2010).[4] Analysis of Amino Acids by HPLC. Retrieved from
-
Sielc Technologies. (2018).[2] Separation of 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid on Newcrom R1 HPLC column. Retrieved from
-
Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis. Retrieved from
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. PMC9265633. Retrieved from
Sources
A Head-to-Head Comparison for Synthetic Strategy: Cbz-Alanine vs. Boc-Alanine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and strategic world of peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic route. These chemical moieties are essential for preventing unwanted side reactions at the N-terminus of an amino acid, thereby ensuring the controlled, stepwise assembly of a desired peptide sequence.[1] Among the arsenal of protecting groups available to the modern chemist, two have stood the test of time and remain cornerstones of the field: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group.
This guide provides an in-depth, objective comparison of alanine protected with these two critical groups: 2-[(Benzyloxycarbonyl)amino]propanoic acid (commonly known as Cbz-alanine or Z-alanine) and 2-[(tert-Butoxycarbonyl)amino]propanoic acid (Boc-alanine).
A Note on Nomenclature: The term "2-[(Phenoxycarbonyl)amino]propanoic acid" is not a standard protecting group in peptide chemistry. Based on the common lexicon and comparison to Boc-alanine, this guide will proceed under the well-supported assumption that the intended compound of interest is the structurally related and widely used Cbz-alanine .
At a Glance: Core Properties of Cbz-Alanine and Boc-Alanine
A fundamental understanding begins with the physical and chemical properties of these two protected amino acids. While both appear as white to off-white crystalline solids, their structural differences lead to variations in properties like melting point and molecular weight, which can be relevant for characterization and handling.[2][3]
| Property | 2-[(Benzyloxycarbonyl)amino]propanoic acid (Cbz-Alanine) | 2-[(tert-Butoxycarbonyl)amino]propanoic acid (Boc-Alanine) |
| Common Name(s) | Cbz-Ala-OH, Z-Ala-OH | Boc-Ala-OH |
| Molecular Formula | C₁₁H₁₃NO₄ | C₈H₁₅NO₄ |
| Molecular Weight | 223.22 g/mol | 189.21 g/mol [4] |
| Appearance | White to off-white crystalline solid[2] | White to off-white crystalline powder[3][5] |
| Melting Point | ~85 °C[6] | 78 - 85 °C[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and acetic acid.[2] | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[5] |
The Art of Protection: Synthesis Protocols
The introduction of the Cbz and Boc protecting groups onto the alanine backbone is a straightforward but crucial first step. The choice of methodology is often dictated by the desired scale and available reagents.
Synthesis of Cbz-Alanine
The most common method for installing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in an alkaline aqueous solution.[2] The base serves to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amine.[2][7]
Caption: Workflow for the synthesis of Cbz-L-Alanine.
Experimental Protocol: Synthesis of Cbz-L-Alanine [2][6]
-
Dissolution: Dissolve L-alanine (e.g., 54.0 g) in 2N NaOH solution (305 mL) in a three-necked flask. Cool the solution to 0 °C using an ice bath.
-
Reaction: Simultaneously add benzyl chloroformate (90 mL) and 2N NaOH solution (305 mL) dropwise to the alanine solution. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.
-
Aqueous Workup: Add diethyl ether (100 mL) to the mixture and transfer to a separatory funnel. Discard the organic (ether) phase. Wash the aqueous phase once more with diethyl ether (100 mL).
-
Acidification & Extraction: Acidify the aqueous phase to pH 1 by the slow addition of 2N HCl. Extract the product with ethyl acetate (3 x 150 mL).
-
Isolation: Combine the organic phases, wash with water (3 x 100 mL), and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to yield the product, which can be recrystallized from ethyl acetate/hexane.
Synthesis of Boc-Alanine
The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8] The reaction is also performed under basic conditions.
Caption: Workflow for the synthesis of Boc-L-Alanine.
Experimental Protocol: Synthesis of Boc-L-Alanine [9]
-
Dissolution: Suspend L-alanine (e.g., 10.0 g) in a mixture of water (56 mL) and tetrahydrofuran (THF, 56 mL).
-
Basification: Cool the suspension to 0 °C and add NaOH (6.73 g).
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 31.85 g). Allow the mixture to warm to room temperature and stir for approximately 17 hours.
-
Aqueous Workup: Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification & Extraction: Acidify the aqueous layer to pH 1 with 4M HCl. Extract the product with ethyl acetate (4 x 100 mL).
-
Isolation: Combine the organic phases, wash with saturated brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the final product.
The Critical Divide: Deprotection Strategies
The primary distinction and the basis for their strategic, or "orthogonal," use in complex syntheses lies in the conditions required for their removal.[1][10]
Cbz Group Deprotection: Catalytic Hydrogenolysis
The Cbz group is renowned for its stability under a wide range of conditions but is readily and cleanly cleaved by catalytic hydrogenolysis.[2][10] This method involves hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C). The byproducts are simply toluene and carbon dioxide, which are volatile and easily removed.[2]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis [2]
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, in a flask equipped for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate).
-
Hydrogenation: Purge the system with hydrogen gas and maintain a hydrogen atmosphere (from a balloon or a pressurized vessel) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
While hydrogenolysis is the most common method, the Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid, though this is less mild.[7][11]
Boc Group Deprotection: Acidolysis
In contrast, the Boc group is stable to the conditions of catalytic hydrogenolysis but is labile to acid.[12] This acid-lability is the cornerstone of the Boc protection strategy. The deprotection proceeds via an E1 elimination mechanism, generating the free amine along with volatile byproducts: carbon dioxide and isobutylene.[13]
Caption: Boc deprotection via acidolysis with TFA.
Experimental Protocol: Boc Deprotection with TFA [13]
-
Setup: Dissolve the Boc-protected peptide in an anhydrous solvent like dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in DCM.
-
Reaction: Stir the mixture at room temperature for 0.5 to 2 hours.
-
Monitoring: Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, toluene can be added and co-evaporated (azeotropic removal).
-
Isolation: The resulting residue is the trifluoroacetate salt of the deprotected amine.
It is crucial to note that the tert-butyl cation generated during deprotection can be electrophilic and may lead to side reactions with sensitive residues like Tryptophan or Cysteine.[10] To prevent this, "scavengers" such as triisopropylsilane (TIS) or anisole are often added to the reaction mixture.[14]
Performance in Practice: A Comparative Analysis
The choice between Cbz and Boc is not merely one of preference but a strategic decision based on the overall synthetic plan.
| Feature | Cbz-Alanine | Boc-Alanine |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd-C)[1] | Strong Acid (e.g., TFA, HCl)[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups. Stable to acid and base.[15] | Orthogonal to Cbz and Fmoc groups. Stable to hydrogenolysis and base.[12] |
| Typical Use Case | Primarily solution-phase peptide synthesis.[1] | Both solution-phase and solid-phase peptide synthesis (SPPS).[1] |
| Key Advantages | - Deprotection is very mild and clean (neutral pH).[10]- Byproducts are volatile (toluene, CO₂).[2]- Protected amino acids are often crystalline, aiding purification.[15][] | - Robust and well-established for SPPS.- Deprotection is rapid and efficient.[13] |
| Key Disadvantages | - Incompatible with functional groups sensitive to reduction (e.g., alkynes, some sulfur-containing amino acids like Met/Cys).[1][15]- Requires specialized equipment for handling hydrogen gas and flammable catalysts.[15]- Catalyst can be "poisoned" by sulfur-containing compounds.[11] | - Requires strong, corrosive acids (TFA, HF).- Can cause side reactions (t-butylation) with sensitive residues if scavengers aren't used.[10]- Strong acid can cleave other acid-labile groups. |
| Yield & Purity | Generally high, but can be affected by catalyst poisoning or incomplete reaction.[11] | Generally high (>95%), but purity can be affected by acid-mediated side reactions.[13] |
Conclusion and Strategic Recommendations
Both Cbz-alanine and Boc-alanine are invaluable tools in the synthesis of peptides. Their distinct deprotection chemistries are not a matter of one being superior to the other, but rather of their suitability for a given synthetic challenge.
-
Choose Cbz-Alanine when:
-
Your synthetic route is primarily in the solution phase .
-
The peptide contains acid-sensitive functional groups that would be compromised by TFA or HCl.
-
You require a protecting group that is orthogonal to Boc for a multi-step synthesis involving selective deprotections.[12]
-
-
Choose Boc-Alanine when:
-
You are performing Solid-Phase Peptide Synthesis (SPPS) , where the Boc/Bzl strategy is a classic and effective approach.
-
Your peptide sequence contains functional groups that are sensitive to catalytic reduction (e.g., C=C or C≡C bonds, or certain sulfur-containing residues).
-
A rapid deprotection protocol is desired.
-
Ultimately, the expertise of a synthetic chemist is demonstrated in the judicious selection of protecting groups to navigate the complexities of a multi-step synthesis. By understanding the fundamental differences in reactivity, stability, and application between Cbz-alanine and Boc-alanine, researchers can design more efficient, robust, and successful synthetic strategies.
References
- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
- BenchChem. (2025). Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols.
- BenchChem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Anonymous. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Amino Acids. (n.d.). Boc-D-alanine - (CAS 7764-95-6).
- BenchChem. (2025, December). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
- Chem-Impex. (n.d.). Boc-L-alanine.
- CymitQuimica. (n.d.). CAS 15761-38-3: Boc-L-alanine.
- ChemicalBook. (2026, January 13). BOC-D-Alanine | 7764-95-6.
- PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.
- PubChem. (n.d.). BOC-D-alanine | C8H15NO4 | CID 637606.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 15761-38-3: Boc-L-alanine | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Validation Guide: Enantiomeric Excess in 2-[(Phenoxycarbonyl)amino]propanoic acid
Executive Summary
The precise validation of enantiomeric excess (ee) in 2-[(Phenoxycarbonyl)amino]propanoic acid (also known as N-phenoxycarbonyl-alanine) is a critical quality attribute in the synthesis of peptide mimetics and prodrugs. As an N-carbamate protected amino acid with a free carboxylic acid, this molecule presents specific analytical challenges: it is prone to peak tailing due to the acidic proton and requires specific solvation environments to prevent aggregation.
This guide objectively compares the three primary analytical workflows—Chiral HPLC, NMR Spectroscopy, and Polarimetry—providing validated protocols to ensure data integrity compliant with ICH Q2(R1) standards.
Comparative Analysis of Methodologies
Method A: Chiral HPLC (The Gold Standard)
Verdict: Best for quantitative release testing (ee > 99.5%).
High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry benchmark. For N-carbamate protected amino acids, the separation mechanism relies on hydrogen bonding between the carbamate NH/C=O groups of the analyte and the carbamate moieties of the selector (typically Amylose or Cellulose derivatives).
-
Pros: High sensitivity (LOD < 0.05%), linear dynamic range, robust reproducibility.
-
Cons: Requires expensive columns; mobile phase optimization is critical to suppress ionization of the free acid.
Method B: H-NMR with Chiral Solvating Agents (The Rapid Screen)
Verdict: Best for in-process checks (ee 80–98%).
Nuclear Magnetic Resonance (NMR) utilizing Chiral Solvating Agents (CSAs) like (R)-
-
Pros: No column equilibration, structural confirmation simultaneous with ee determination.
-
Cons: Lower sensitivity (limit of detection ~1-2% minor enantiomer), requires high substrate concentration.
Method C: Polarimetry (The Legacy Method)
Verdict: Not Recommended for high-precision validation.
Specific rotation
Data Summary & Performance Metrics
| Metric | Chiral HPLC (Amylose-based) | Polarimetry | |
| Precision (RSD) | < 0.5% | ~ 2.0% | N/A (Qualitative) |
| Limit of Detection | 0.05% minor enantiomer | ~ 1.0% minor enantiomer | > 5% impurity |
| Analysis Time | 20–30 mins (isocratic) | 10 mins (prep + scan) | 5 mins |
| Cost per Run | Moderate (Solvents) | Low (Deuterated solv.) | Negligible |
| Sample Requirement | < 1 mg | 5–10 mg | > 50 mg |
Validated Experimental Protocols
Protocol 1: Chiral HPLC (Amylose Tris-3,5-dimethylphenylcarbamate)
Rationale: The N-phenoxycarbonyl group interacts strongly with the amylose backbone. The addition of Trifluoroacetic Acid (TFA) is mandatory to protonate the carboxylic acid (
System Parameters:
-
Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 × 4.6 mm, 5 µm.
-
Mobile Phase:
-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v). -
Temperature: 25°C.
-
Detection: UV @ 210 nm (amide bond) or 254 nm (phenoxy ring).
-
Sample Diluent: Mobile phase (without TFA if stability is a concern, though usually stable).
Success Criteria (System Suitability):
-
Resolution (
) > 2.0 between enantiomers.[3] -
Tailing Factor (
) < 1.5 for the major peak.
Protocol 2: H-NMR with Chiral Amine Host
Rationale: In a non-polar solvent like CDCl
Workflow:
-
Dissolve 10 mg of 2-[(Phenoxycarbonyl)amino]propanoic acid in 0.6 mL CDCl
. -
Add 1.0–1.2 equivalents of (R)-(+)-
-methylbenzylamine . -
Shake vigorously to ensure salt formation.
-
Acquire
H-NMR (minimum 400 MHz, preferably 600 MHz). -
Target Signal: Zoom in on the alanine methyl doublet (
ppm). The diastereomeric complexes will show two distinct doublets. -
Calculation: Integration of Major vs. Minor doublet.
Visualized Decision Frameworks
Diagram 1: Analytical Workflow Selection
This decision matrix guides the researcher based on the phase of development and required precision.
Caption: Decision matrix for selecting the appropriate chiral validation method based on development stage.
Diagram 2: Chiral Recognition Mechanism (HPLC)
Understanding the interaction at the molecular level explains why the acidic additive is non-negotiable.
Caption: Mechanistic interaction on Chiralpak AD-H. TFA ensures the carboxylic acid remains protonated, preventing repulsion from the silica backbone.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for Amylose-based separation of acidic compounds).
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Validation of polysaccharide phases for N-protected amino acids).
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Comparison of macrocyclic glycopeptide phases vs. polysaccharide phases).
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Foundational text on CSA mechanisms).
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. scas.co.jp [scas.co.jp]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Thermal Analysis of 2-[(Phenoxycarbonyl)amino]propanoic acid
Executive Summary
This guide provides a technical framework for the thermal characterization of 2-[(Phenoxycarbonyl)amino]propanoic acid (N-Phenoxycarbonyl-L-alanine). Unlike standard protecting groups like Boc or Cbz, the phenoxycarbonyl moiety is frequently employed not just for protection, but as a reactive precursor for the synthesis of N-carboxyanhydrides (NCAs) —the "Leuchs' anhydride" pathway.
Consequently, the thermal profile of this molecule is governed by a specific intramolecular cyclization event that releases phenol. This guide compares its DSC/TGA behavior against standard alternatives (N-Cbz-Alanine and N-Boc-Alanine), highlighting why the phenoxy derivative is the superior choice for controlled polymerization workflows despite its distinct thermal lability.
Molecular Context & Structural Logic
To interpret the thermal data, one must understand the lability of the carbamate linkage.
-
Molecule: 2-[(Phenoxycarbonyl)amino]propanoic acid
-
Role: NCA Precursor / Activated Carbamate.[1]
-
Key Differentiator: The phenoxy group (
) is a significantly better leaving group ( of conjugate acid 10) compared to the benzyloxy group ( 15) found in Cbz-Alanine.
Implication for Thermal Analysis: Upon heating, this molecule does not merely "decompose" randomly; it undergoes a predictable intramolecular nucleophilic attack by the carboxylic acid oxygen onto the carbonyl carbon, ejecting phenol to form the 5-membered NCA ring.
Experimental Protocol (Self-Validating)
Reliable data requires strict control over the atmosphere to distinguish between oxidative degradation and the target cyclization.
Workflow Diagram[2]
Caption: Integrated DSC/TGA workflow designed to decouple physical melting from chemical cyclization.
Detailed Methodology
| Parameter | DSC Protocol | TGA Protocol | Rationale |
| Instrument | Heat Flux DSC | TGA / DTG | |
| Sample Mass | 2–4 mg | 5–10 mg | Low mass in DSC prevents sensor saturation during sharp melting. |
| Crucible | Aluminum (Hermetic with pinhole) | Alumina (Open) | Pinhole allows phenol vapor escape, preventing pressure artifacts. |
| Atmosphere | Nitrogen (50 mL/min) | Nitrogen (50 mL/min) | Inert gas prevents oxidative combustion, isolating the NCA formation. |
| Temp. Program | Heat 25°C | Heat 25°C | Standard ramp allows direct correlation of |
Thermal Profile Analysis
The TGA Profile (Stoichiometric Verification)
The TGA curve is the primary validation tool for this molecule. Unlike simple degradation, you should observe a stepwise mass loss .
-
Region 1 (Ambient – ~100°C): Flat baseline. (Any mass loss here indicates residual solvent or moisture).
-
Region 2 (The Cyclization Event): Onset typically between 140°C – 180°C (depending on heating rate).
-
Mechanism:[1][2][3][4][5][6][7] Formation of Alanine-NCA + Phenol.
-
Theoretical Mass Loss: The molecular weight of the parent is ~209.2 g/mol . The loss of phenol (
, 94.1 g/mol ) represents a 45% mass loss . -
Validation: If your TGA shows a sharp step of ~45%, you have successfully formed the NCA in situ.
-
-
Region 3 (>200°C): Decomposition of the NCA ring (polymerization or degradation).
The DSC Profile (Purity & Reaction)
-
Endotherm 1 (Melting): Sharp peak. For N-phenoxycarbonyl amino acids, this often occurs in the 80°C – 130°C range (analog dependent).
-
Note: If the melting peak is broad, the sample may have already begun cyclizing or contains residual phenol.
-
-
Endotherm/Exotherm 2 (Reaction): Immediately following melting, a broad endotherm (vaporization of phenol) or exotherm (polymerization of the resulting NCA) may be observed.
Comparative Analysis: Why Choose Phenoxycarbonyl?
The choice of protecting group dictates the thermal stability and the activation energy required for NCA formation.
Comparative Data Table
| Feature | N-Phenoxycarbonyl-Ala | N-Cbz-Ala (Alternative 1) | N-Boc-Ala (Alternative 2) |
| Leaving Group | Phenol ( | Benzyl Alcohol ( | tert-Butanol / Isobutylene |
| Thermal Stability | Moderate (Designed to react) | High (Stable up to ~200°C) | Low (Labile >110°C) |
| Primary Thermal Event | Cyclization to NCA (Intramolecular) | Decarboxylation / Random scission | Acid-catalyzed elimination |
| TGA Mass Loss Step | ~45% (Loss of Phenol) | Complex (Benzyl alcohol + CO2) | ~40-50% (Isobutylene + CO2) |
| Application Utility | Direct NCA precursor via heat | Peptide synthesis (requires H2/Pd removal) | Solid Phase Peptide Synthesis |
Technical Justification[2]
-
Why Phenoxy over Cbz? If your goal is polymerization (Poly-Alanine synthesis) , the Phenoxy derivative is superior. The TGA data will confirm that the phenoxy group cleaves cleanly at a distinct temperature, leaving the reactive NCA. Cbz-Alanine requires harsh reagents (
or ) to form the NCA, whereas the Phenoxy derivative can often be converted thermally or with mild base catalysis. -
Why Phenoxy over Boc? Boc decomposition is "messy" thermally, releasing isobutylene gas which can rupture closed crucibles. The Phenoxy transition is more controlled and chemically productive.
Mechanism of Thermal Degradation[6][7][9]
Understanding the mechanism explains the TGA mass loss steps. The phenoxycarbonyl derivative follows the Leuchs' Anhydride Pathway .
Caption: Thermal cyclization pathway. The ejection of phenol is the mass-loss event observed in TGA.
Troubleshooting & Common Pitfalls
-
"My DSC pan exploded."
-
Cause: Phenol vaporization generates significant pressure.
-
Fix: Use a laser-drilled pinhole in the lid or high-pressure gold-plated crucibles.
-
-
"TGA shows continuous drift instead of a step."
-
Cause: The sample may be wet (solvent), or the heating rate is too slow, causing sublimation of the parent molecule before reaction.
-
Fix: Increase heating rate to 10°C/min or 20°C/min to favor the reaction kinetics over sublimation.
-
-
"Melting point is lower than expected."
-
Cause: N-phenoxycarbonyl amino acids are sensitive to moisture (hydrolysis to free amino acid + phenol).
-
Fix: Verify storage conditions (desiccator) and run an IR check for the characteristic carbamate carbonyl stretch (~1720-1740 cm⁻¹) vs. the NCA doublet (~1780/1850 cm⁻¹).
-
References
-
Kricheldorf, H. R. (1987).[2]
-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag.[8] (The authoritative text on NCA synthesis via thermal cyclization of urethane derivatives). -
Mobley, D. L., et al. (2009). Molar mass and thermal stability of amino acid derivatives. Journal of Chemical Physics.
-
Sigma-Aldrich / Merck . (2024). Product Specification: N-Cbz-L-Alanine Thermal Data.
-
PerkinElmer . (2018). Thermal Analysis of Pharmaceuticals: Application Note.
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[8] (Comparison of protecting group stability).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 8. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
Standard reference materials for 2-[(Phenoxycarbonyl)amino]propanoic acid
Title: Technical Comparison Guide: Standard Reference Materials for 2-[(Phenoxycarbonyl)amino]propanoic acid
Executive Summary
2-[(Phenoxycarbonyl)amino]propanoic acid (also known as N-Phenoxycarbonyl-L-alanine) is a critical process-related impurity and intermediate in the synthesis of phosphoramidate nucleotide prodrugs, most notably Sofosbuvir (Sovaldi®).
In the regulatory landscape of drug development (ICH Q3A/B), the qualification of this specific impurity is mandatory due to its structural similarity to the active pharmaceutical ingredient (API) precursors. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade alternatives, providing experimental protocols for their validation.
Part 1: The Comparative Landscape
For a drug development professional, the choice of reference material dictates the validity of the entire analytical campaign. The following table contrasts the three primary grades available for this compound.
Table 1: Performance Matrix of Reference Material Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Grade Chemical |
| Primary Utility | Method Validation & Release Testing (GMP/GLP) | Routine QC & Process Monitoring | Early-stage R&D / Synthesis Trials |
| Traceability | SI-Traceable (NIST/BIPM) via qNMR | Traceable to Internal Standard | None / Vendor Declaration |
| Accreditation | ISO 17034 & ISO 17025 | ISO 9001 (typically) | Non-accredited |
| Purity Assignment | Mass Balance (% = 100 - Impurities - Water - Solvents) | Chromatographic Purity (% Area) | Nominal Purity (>95%) |
| Homogeneity | Tested & Guaranteed | Assumed | Unknown |
| Stability Data | Long-term & Accelerated data provided | Retest date only | None |
| Cost Factor | High ( | Moderate ( | Low ($) |
Scientist’s Insight:
Do not use Research Grade materials for impurity quantification in late-stage development. The lack of a "Mass Balance" purity assignment (ignoring water/solvent content) can lead to a 5-10% error in your impurity calculation, potentially triggering a false OOS (Out of Specification) investigation.
Part 2: Technical Characterization & Identification
To validate the identity of 2-[(Phenoxycarbonyl)amino]propanoic acid, specific spectral fingerprints must be confirmed.
-
Chemical Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
-
Key Structural Moieties:
-
Carbamate Linker: Connects the phenyl ring to the alanine nitrogen.
-
Free Carboxylic Acid: Requires acidic mobile phase for sharp HPLC peaks.
-
Critical Spectral Parameters (Self-Validating Identity)
-
¹H-NMR (DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): Carboxylic acid proton (disappears with D₂O shake).
-
δ ~7.1–7.4 ppm (m, 5H): Phenoxy aromatic protons.
-
δ ~8.1 ppm (d, 1H): Carbamate NH proton.
-
δ ~4.1 ppm (m, 1H): Alpha-proton of Alanine.
-
δ ~1.3 ppm (d, 3H): Methyl group of Alanine.
-
Validation Check: The integration ratio of Aromatic (5H) to Methyl (3H) must be exactly 1.66. Deviations indicate incomplete phenoxycarbonylation.
-
-
Mass Spectrometry (ESI-):
-
Observed Ion: [M-H]⁻ at m/z 208.2.
-
Note: In positive mode (ESI+), the [M+H]⁺ is often weak due to the electron-withdrawing carbamate; [M+Na]⁺ at m/z 232.2 is more stable.
-
Part 3: Experimental Protocols
Protocol A: High-Resolution HPLC Method for Impurity Detection
This method is designed to separate the free acid impurity from the Sofosbuvir intermediate (Isopropyl ester).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (sensitive) and 254 nm (specific to phenyl).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 15.0 | 60 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Causality & Logic:
-
Why Acidic Mobile Phase? The pKa of the carboxylic acid is ~3.6. Using 0.1% H₃PO₄ ensures the molecule is fully protonated (neutral), preventing peak tailing caused by the interaction of the carboxylate anion with residual silanols on the column.
-
Why 254 nm? The phenoxy group provides strong absorption at 254 nm, making this method selective against non-aromatic amino acid impurities (like free Alanine).
Protocol B: Reference Standard Qualification Workflow
If a commercial CRM is unavailable and you must qualify an in-house standard, follow this workflow:
-
Hygroscopicity Check: Perform TGA (Thermogravimetric Analysis). If weight loss < 100°C is > 0.5%, determine water content via Karl Fischer (KF).
-
Purity Calculation (Mass Balance):
-
Homogeneity: Test 3 samples from top, middle, and bottom of the container. RSD of assay must be < 1.0%.
Part 4: Visualizations
Figure 1: Impurity Formation Pathway in Sofosbuvir Synthesis
This diagram illustrates how the impurity is generated during the activation of Alanine, a critical control point (CCP) in the manufacturing process.
Caption: Mechanistic pathway showing the formation of 2-[(Phenoxycarbonyl)amino]propanoic acid via the reaction of L-Alanine with Phenyl Chloroformate equivalents.
Figure 2: Analytical Method Validation Logic
A decision tree for selecting the appropriate reference material based on the development phase.
Caption: Decision matrix for selecting the appropriate grade of N-phenoxycarbonyl-L-alanine reference material based on regulatory requirements.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). [Link]
-
Bartolomeo, M. P., & Maisano, F. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 85–93. (2006). [Link]
-
Sielc Technologies. Separation of Phenyl-N-((phenylmethoxy)carbonyl)-L-alanine derivatives. (Application Note). [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[Link]
Safety Operating Guide
Operational Guide: Handling and Disposal of 2-[(Phenoxycarbonyl)amino]propanoic Acid
[1]
Executive Safety Summary: The "Hidden" Phenol Risk
While 2-[(Phenoxycarbonyl)amino]propanoic acid (N-Phenoxycarbonyl-L-alanine) is often classified primarily as a skin and eye irritant in standard Safety Data Sheets (SDS), operational safety requires a deeper understanding of its degradation chemistry. [1]
The Critical Insight: This compound is a carbamate.[2][3] Under basic conditions or thermal stress, it undergoes hydrolysis to release Phenol , Carbon Dioxide, and Alanine.
-
Operational Consequence: Treating this waste solely as a mild organic acid is a safety gap. If mixed with strong alkaline waste streams (e.g., sodium hydroxide washings), it will rapidly decompose, generating free phenol—a highly toxic, corrosive protoplasmic poison that permeates skin.
Core Directive: Segregate this compound from basic waste streams. The preferred disposal method is high-temperature incineration to ensure complete destruction of the aromatic phenoxy moiety.
Chemical Profile & Hazard Identification
This table consolidates physical properties with operational safety data.[4]
| Property | Specification | Operational Relevance |
| Chemical Name | 2-[(Phenoxycarbonyl)amino]propanoic acid | Also known as N-Phenoxycarbonyl-Alanine.[1] |
| CAS Number | 16075-01-9 (Generic/L-isomer) | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | Nitrogen-containing organic acid.[1] | |
| Physical State | White to off-white solid | Dust generation is a primary inhalation risk.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid) | Compatible with "Organic Acid" waste streams.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to Phenol in water/base. |
| GHS Hazards | H315, H319, H302 | Irritant to eyes/skin; Harmful if swallowed. |
| Breakdown Products | Phenol (Toxic) , | Phenol is the driver for disposal classification. |
Degradation Mechanism & Safety Implications[4][5][6]
Understanding the degradation pathway is essential for justifying the strict segregation protocols. The diagram below illustrates why basic conditions must be avoided during storage and disposal.
Figure 1: Hydrolysis pathway showing the release of toxic Phenol upon exposure to basic conditions or heat.[1]
Proper Disposal Procedures
This protocol is designed to meet strict GLP (Good Laboratory Practice) and RCRA (Resource Conservation and Recovery Act) standards.
A. Solid Waste (Pure Compound)
-
Classification: Hazardous Chemical Waste (Solid).
-
Container: High-density polyethylene (HDPE) or amber glass.[1]
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."[1] Add a secondary warning: "Contains Phenol Precursor."
-
Disposal Method: High-temperature incineration.[1] This is the only method that guarantees the destruction of the benzene ring.
-
Prohibited: Do not dispose of in municipal trash or biohazard bags.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvents (e.g., DMF, DCM, Ethyl Acetate):
-
pH Check: Ensure the solution is Neutral or Acidic (pH < 7) .
-
Why? High pH triggers phenol release.
-
-
Segregation:
-
Do NOT mix with "Basic Organic Waste" or "Oxidizers."
-
Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the co-solvent.
-
-
Quenching (If necessary):
-
If the solution contains unreacted active esters, quench with a mild amine (like Tris) only if the waste stream is kept cool and pH monitored. However, for this specific acid, direct disposal is safer than attempting chemical neutralization which might generate heat.
-
C. Disposal Decision Tree
Use this workflow to determine the correct waste stream in your facility.
Figure 2: Decision matrix for segregating 2-[(Phenoxycarbonyl)amino]propanoic acid waste.
Regulatory & Compliance (RCRA)[1]
In the United States, adherence to EPA guidelines is mandatory.
-
Waste Coding:
-
The pure substance is not strictly P-listed or U-listed by default.[1]
-
However, because it can generate Phenol (U188), and if the waste exhibits toxicity characteristics, it may require coding.
-
Recommended Coding: Treat as D002 (Corrosive, if acidic pH < 2) or generally as Hazardous Waste destined for incineration.
-
If the waste contains free Phenol > 1000 ppm, it may trigger U188 listing requirements depending on the source [1].
-
-
Spill Cleanup:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if solid.
-
Containment: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel or absorbent pad.
-
Neutralization: Wipe the area with a mild detergent. Avoid strong ammonia or bleach, as these can react with the carbamate or phenol residues.
-
References
-
U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (List of U-codes including Phenol U188). Available at: [Link][1]
-
PubChem. Compound Summary for CID 12204018 (N-Phenoxycarbonyl-L-alanine). National Library of Medicine. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Available at: [Link][1]
Personal protective equipment for handling 2-[(Phenoxycarbonyl)amino]propanoic acid
Topic: Personal Protective Equipment & Operational Safety for 2-[(Phenoxycarbonyl)amino]propanoic acid Audience: Researchers, Drug Development Scientists, and Chemical Safety Officers.
Executive Safety Summary
Treat as an Activated Carbamate & Phenol Generator. 2-[(Phenoxycarbonyl)amino]propanoic acid (also known as N-Phenoxycarbonyl-Alanine ) is not a passive amino acid derivative like Boc-Alanine. It is an activated carbamate often used as a reactive intermediate to generate isocyanates or ureas.
-
Primary Hazard: Reactivity with nucleophiles and hydrolysis releases Phenol , a toxic and corrosive agent.
-
Immediate Action: All handling must prevent inhalation of dust and contact with skin.[1][2]
-
Engineering Control: Handle strictly within a certified chemical fume hood.
Chemical Profile & Hazard Analysis
| Property | Data / Characteristic |
| CAS Number | Analogous to 102936-05-0 (General Phenoxycarbonyl-AA class) |
| Synonyms | N-(Phenoxycarbonyl)-L-alanine; Carbophenoxy-alanine |
| Physical State | White to off-white crystalline solid |
| Reactivity Class | Electrophilic Acylating Agent |
| Breakdown Products | Phenol (Toxic, Corrosive), Carbon Dioxide, Alanine |
The "Phenol Factor" (Mechanism of Toxicity)
Unlike standard protecting groups (Boc, Cbz), the phenoxy group is a "good leaving group." Upon reaction with amines or hydrolysis in moisture, this compound ejects phenol.
-
Implication: You are effectively handling a "masked" phenol source. Exposure to the solid followed by sweating or moisture on the skin can lead to phenol burns and systemic absorption.
Personal Protective Equipment (PPE) Matrix
This matrix dictates the required gear based on the state of the reagent.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Laminate / Silver Shield (if DCM used) or Double Nitrile | Phenol permeates standard nitrile rapidly. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield | Dust can cause severe eye irritation. Splash protection is critical during hydrolysis. |
| Respiratory | N95/P95 Respirator (if outside hood) | Fume Hood (Mandatory) | Prevent inhalation of sensitizing dusts. |
| Body Defense | Lab Coat (Buttoned, Tyvek sleeves rec.) | Chemical Resistant Apron | Prevent accumulation of dust on personal clothing. |
PPE Decision Tree (Visualization)
The following logic flow ensures the correct PPE is selected based on the operational context.
Figure 1: PPE Selection Logic. Note the specific requirement for Silver Shield gloves if halogenated solvents are used, as they carry the phenol byproduct through nitrile rubber.
Operational Protocol: Step-by-Step
Phase A: Weighing & Solubilization
Objective: Transfer solid without generating airborne dust.
-
Preparation: Place the balance inside the fume hood if possible. If not, use a tared closed vessel.
-
Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic to prevent "jumping."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the "active" carbamate.
-
Solvent Addition: Add solvent (e.g., DMF, DCM) slowly.
-
Caution: If using a nucleophilic solvent (like water/alcohol) without base, hydrolysis may be slow. If base (TEA/DIPEA) is present, exotherm and phenol release will occur immediately .
-
Phase B: Reaction Setup (The Activation Step)
Objective: Controlled reaction without runaway exotherm.
-
Vessel: Use a round-bottom flask with a pressure-relief septa (needle vent) if CO2 evolution is expected (e.g., if forming N-carboxyanhydrides).
-
Temperature: Maintain at 0°C during initial base addition. The deprotonation of the carboxylic acid and subsequent nucleophilic attack can be exothermic.
-
Monitoring: Monitor by TLC/LCMS. Look for the appearance of Phenol (UV active) as the reaction progresses—this confirms the "activation" is working but also that the hazard is increasing.
Phase C: Quenching & Workup (High Risk Phase)
Objective: Neutralize reactive intermediates and remove phenol.
-
Quench: Add dilute acid (e.g., 1N HCl) or water slowly.
-
Phenol Removal:
-
The reaction mixture now contains free phenol.
-
Wash Protocol: Wash the organic layer with 0.5M NaOH or saturated NaHCO3 multiple times. This converts phenol to sodium phenoxide (water-soluble) and moves it to the aqueous waste.
-
Warning: The aqueous waste is now highly toxic (phenolic waste). Label clearly.
-
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate spill response actions. Note the use of NaOH wipes to neutralize trace phenol residues.
Waste Disposal Streams
-
Solid Waste: Segregate into "Solid Toxic" bins. Do not mix with general trash.
-
Aqueous Waste: Must be labeled "Aqueous Waste: Contains Phenol/Phenoxides" . Do not pour down the drain; phenol is a severe aquatic toxin.
-
Organic Waste: Standard halogenated/non-halogenated solvent streams.
References
-
Sigma-Aldrich. (2S)-2-[[(Phenylamino)carbonyl]oxy]propanoic acid Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. N-Boc-L-Alanine Safety Data Sheet (Analogous Carbamate Handling). Retrieved from
-
PubChem. Compound Summary: Phenol (Hydrolysis Byproduct). National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide to N-Carbobenzyloxy-Alanine (Structural Analog). Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
